5-Methoxy-2,3,3-trimethyl-3H-indole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-2,3,3-trimethylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-8-12(2,3)10-7-9(14-4)5-6-11(10)13-8/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGHZHPESMATDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454998 | |
| Record name | 5-Methoxy-2,3,3-trimethyl-3H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31241-19-7 | |
| Record name | 5-Methoxy-2,3,3-trimethyl-3H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Methoxy-2,3,3-trimethyl-3H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Methoxy-2,3,3-trimethyl-3H-indole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its structural characteristics, physicochemical parameters, and spectral data. A thorough experimental protocol for its synthesis via the Fischer indole synthesis is provided, complete with a mechanistic diagram. Furthermore, this guide explores the compound's applications as a versatile synthetic intermediate and a fluorescent probe, outlining the fundamental principles of its use in biological imaging.
Core Chemical Properties
This compound, also known as 2,3,3-Trimethyl-5-methoxyindolenine, is a substituted indole derivative.[1][2] Its core structure consists of a bicyclic system with a fused benzene and pyrrole ring, featuring a methoxy group at the 5-position and three methyl groups at the 2- and 3-positions.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅NO | [3][4] |
| Molecular Weight | 189.25 g/mol | [3][4] |
| CAS Number | 31241-19-7 | [3][4] |
| Appearance | White to light yellow crystalline powder | [5] |
| Melting Point | 56-58 °C | [5] |
| Boiling Point | 286.7 °C (Predicted) | [1] |
| Purity | ≥95% - ≥98% | [2][4] |
| Storage Conditions | -20°C, protect from light, keep under inert gas (e.g., Nitrogen) | [1][4] |
| Solubility | Favorable solubility for various formulations | [5] |
| LogP | 3.0788 | [2] |
| Topological Polar Surface Area (TPSA) | 21.59 Ų | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 1 | [2] |
Synthesis and Mechanism
The most common and effective method for the synthesis of this compound is the Fischer indole synthesis.[6] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a ketone.
Experimental Protocol: Fischer Indole Synthesis
This protocol is adapted from established literature procedures.[6][7]
Materials:
-
4-Methoxyphenylhydrazine hydrochloride
-
3-Methyl-2-butanone (Isopropyl methyl ketone)
-
Glacial Acetic Acid
-
1 M Sodium Carbonate (Na₂CO₃) solution
-
Chloroform (CHCl₃) or Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 4-methoxyphenylhydrazine hydrochloride (1.0 eq) and 3-methyl-2-butanone (1.0 eq).
-
Add glacial acetic acid to the flask to serve as the solvent and acid catalyst.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 10-12 hours with constant stirring.[6][7]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the acetic acid by the slow addition of 1 M sodium carbonate solution until the evolution of gas ceases and the pH is neutral or slightly basic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with chloroform or dichloromethane.[6]
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[6][7]
-
The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.
The reaction typically yields a red, viscous oil or a crystalline solid upon purification, with reported yields as high as 95%.[6]
Reaction Workflow and Mechanism
The synthesis of this compound via the Fischer indole synthesis proceeds through a well-established mechanism. The following diagrams illustrate the experimental workflow and the key steps of the reaction mechanism.
Caption: A flowchart of the experimental workflow for the synthesis of this compound.
Caption: The mechanistic pathway of the Fischer indole synthesis for this compound.
Analytical Data
While a complete set of publicly available, high-resolution spectral data for this compound is limited, the following provides an overview of expected and reported spectral characteristics.
¹H NMR Spectroscopy
Proton NMR data has been reported for this compound.[7]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.44 | d | 1H | Ar-H |
| 6.83 | s | 1H | Ar-H |
| 6.81 | d | 1H | Ar-H |
| 3.83 | s | 3H | -OCH₃ |
| 2.24 | s | 3H | C₂-CH₃ |
| 1.29 | s | 6H | C₃-(CH₃)₂ |
Note: The specific coupling constants (J values) were not fully reported in the cited source.
Reactivity and Stability
This compound is a stable compound under recommended storage conditions.[1][4] The indole nucleus is electron-rich, and the presence of the electron-donating methoxy group further enhances its reactivity towards electrophiles. The 3H-indole (indolenine) tautomer is a key feature of its structure.
Biological Activity and Applications
While specific signaling pathways for this compound are not extensively documented in public literature, its structural motifs are of significant interest in medicinal chemistry. Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8]
Synthetic Intermediate in Drug Discovery
This compound serves as a valuable precursor in the synthesis of more complex pharmaceutical agents.[5] Its indole core can be modified to interact with various biological targets, particularly in the development of drugs for neurological disorders.[5] It is also utilized in the synthesis of natural product analogs.[5]
Fluorescent Probe in Biological Imaging
Derivatives of 2,3,3-trimethyl-3H-indole are known to be used as fluorescent probes. While specific details for the 5-methoxy derivative are emerging, the general principle involves the fluorophore being excited by a light source, leading to the emission of light at a longer wavelength, which can be detected and used to visualize biological processes or structures.
The application of such probes can be conceptualized in the following workflow:
Caption: A logical workflow illustrating the use of a fluorescent probe for biological imaging.
Safety and Handling
Appropriate safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable chemical entity with well-defined properties and a straightforward synthetic route. Its utility as a synthetic intermediate in pharmaceutical research and its potential as a fluorescent probe underscore its importance for researchers in drug discovery and chemical biology. Further investigation into its specific biological targets and mechanisms of action will likely uncover new applications for this versatile molecule.
References
- 1. This compound | 31241-19-7 | T-6670 [biosynth.com]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 31241-19-7 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. 2,3,3-Trimethyl-5-methoxy-3H-indole synthesis - chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. 5-METHOXY-2-METHYLINDOLE(1076-74-0) 1H NMR [m.chemicalbook.com]
Synthesis of 5-Methoxy-2,3,3-trimethyl-3H-indole from 4-methoxyphenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 5-Methoxy-2,3,3-trimethyl-3H-indole from 4-methoxyphenylhydrazine and 3-methyl-2-butanone via the Fischer indole synthesis. This well-established method provides a high-yield route to this valuable heterocyclic compound, a key intermediate in the development of various pharmaceutical agents.
Core Synthesis Parameters
The synthesis is a classic example of the Fischer indole synthesis, a robust and versatile method for constructing the indole nucleus. The reaction proceeds by the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from the reaction of a phenylhydrazine and a ketone.
| Parameter | Value | Reference |
| Starting Material 1 | 4-Methoxyphenylhydrazine hydrochloride | [1] |
| Starting Material 2 | 3-Methyl-2-butanone (Isopropyl methyl ketone) | [1] |
| Reaction Type | Fischer Indole Synthesis | [2][3] |
| Catalyst/Solvent | Glacial Acetic Acid | [1] |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | 10 hours | [1] |
| Reported Yield | 95% | [1] |
| Product Purity | Typically 95-98% | [4][5] |
| Product Appearance | Red, viscous oil | [1] |
Experimental Protocol
This protocol is adapted from established literature procedures.[1]
Materials:
-
4-Methoxyphenylhydrazine hydrochloride
-
3-Methyl-2-butanone (Isopropyl methyl ketone)
-
Glacial Acetic Acid
-
1 M Sodium Carbonate (Na₂CO₃) solution
-
Chloroform (CHCl₃)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 4-methoxyphenylhydrazine hydrochloride (0.223 g, 1.28 mmol) and 3-methyl-2-butanone (0.139 g, 1.61 mmol).
-
Add glacial acetic acid (10 mL) to the flask.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux and maintain with stirring for 10 hours.
-
After 10 hours, allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the cooled mixture with a 1 M solution of sodium carbonate.
-
Dilute the neutralized mixture with water (100 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform (3 x 100 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent from the filtrate by means of a rotary evaporator to yield this compound as a red, viscous oil.
Reaction Mechanism and Workflow
The synthesis of this compound proceeds through the well-documented Fischer indole synthesis mechanism. The key steps involve the formation of a phenylhydrazone, followed by tautomerization, a[3][3]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia.
Caption: Fischer Indole Synthesis Reaction Pathway.
The experimental workflow for this synthesis is a standard procedure in organic chemistry, involving reaction setup, workup, and product isolation.
Caption: Experimental Workflow for Synthesis.
Product Characterization Data
| Analysis | Expected Data |
| ¹H NMR | Aromatic protons: ~6.5-7.5 ppm (multiplets, 3H)Methoxy protons: ~3.8 ppm (singlet, 3H)C2-Methyl protons: ~2.1 ppm (singlet, 3H)C3-Methyl protons: ~1.3 ppm (singlet, 6H) |
| ¹³C NMR | Aromatic carbons: ~110-160 ppmQuaternary carbon (C3): ~50 ppmImine carbon (C2): ~180 ppmMethoxy carbon: ~55 ppmMethyl carbons: ~15-30 ppm |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 189.1154 |
| IR (Infrared) | C=N stretch: ~1640 cm⁻¹C-O stretch (aryl ether): ~1240 cm⁻¹Aromatic C-H stretch: ~3000-3100 cm⁻¹Aliphatic C-H stretch: ~2850-2970 cm⁻¹ |
This technical guide provides a comprehensive overview of the synthesis of this compound. The described Fischer indole synthesis is a reliable and high-yielding method, making it suitable for both academic research and industrial drug development applications. For further characterization, standard spectroscopic techniques should be employed to confirm the structure and purity of the synthesized compound.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. 2,3,3-Trimethyl-5-methoxy-3H-indole synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Profile of 5-Methoxy-2,3,3-trimethyl-3H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methoxy-2,3,3-trimethyl-3H-indole. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide presents a predictive analysis based on spectroscopic data from structurally analogous indole derivatives. The information herein is intended to serve as a valuable reference for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of known spectroscopic data for similar compounds, including 2,3,3-trimethyl-3H-indole and various methoxy-substituted indoles.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| 2-CH₃ | 2.1 - 2.3 | s |
| 3,3-(CH₃)₂ | 1.2 - 1.4 | s |
| 5-OCH₃ | 3.8 - 3.9 | s |
| H-4 | 6.8 - 7.0 | d |
| H-6 | 6.7 - 6.9 | dd |
| H-7 | 7.1 - 7.3 | d |
s = singlet, d = doublet, dd = doublet of doublets
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | 175 - 180 |
| C-3 | 50 - 55 |
| C-3a | 140 - 145 |
| C-4 | 105 - 110 |
| C-5 | 155 - 160 |
| C-6 | 110 - 115 |
| C-7 | 120 - 125 |
| C-7a | 145 - 150 |
| 2-CH₃ | 15 - 20 |
| 3,3-(CH₃)₂ | 25 - 30 |
| 5-OCH₃ | 55 - 60 |
Infrared (IR) Spectroscopy
Table 3: Predicted Infrared Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aliphatic) | 2850 - 3000 | Medium-Strong |
| C=N (imine) | 1640 - 1660 | Medium |
| C=C (aromatic) | 1580 - 1620 | Medium-Strong |
| C-O (aryl ether) | 1230 - 1270 (asymmetric) | Strong |
| 1020 - 1075 (symmetric) | Strong |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Fragment |
| 189 | [M]⁺ (Molecular Ion) |
| 174 | [M - CH₃]⁺ |
| 160 | [M - C₂H₅]⁺ |
| 146 | [M - C₃H₇]⁺ |
Experimental Protocols
The following are detailed, generalized experimental protocols for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Reference: Deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid/Oil: Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solid (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample holder (or a blank KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.
-
Instrument: A mass spectrometer equipped with an Electron Ionization (EI) source.
-
Acquisition Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 50-500.
-
Source Temperature: 200-250 °C.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: A flowchart of the general process for spectroscopic analysis.
An In-depth Technical Guide to 5-Methoxy-2,3,3-trimethyl-3H-indole (CAS: 31241-19-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Methoxy-2,3,3-trimethyl-3H-indole (CAS: 31241-19-7), a heterocyclic compound with significant potential in synthetic chemistry and drug discovery. This document details its physicochemical properties, provides a thorough experimental protocol for its synthesis via the Fischer indole synthesis, and explores its application as a key intermediate in the development of fluorescent probes. While direct biological activity and specific signaling pathways for this compound are not extensively documented in current literature, this guide discusses the known biological relevance of the broader indole scaffold, suggesting potential avenues for future research. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams.
Introduction
This compound, also known as 2,3,3-Trimethyl-5-methoxyindolenine, is a substituted indole derivative. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic drugs.[1][2] Methoxy-substituted indoles, in particular, are of significant interest due to their prevalence in pharmaceuticals and their potential for diverse biological activities.[2] This compound serves as a versatile chemical building block in organic synthesis, notably as a precursor for more complex molecules.[3] Its unique structure makes it a valuable intermediate in the synthesis of pharmaceutical agents, especially those targeting neurological disorders, and in the creation of fluorescent probes for biological imaging.[3]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and computational data for this compound is provided in the tables below.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 31241-19-7 | [4][5][6] |
| Molecular Formula | C₁₂H₁₅NO | [4][5][6] |
| Molecular Weight | 189.25 g/mol | [5][6] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 56-58 °C | [3] |
| Boiling Point | 286.7 °C (Predicted) | [6] |
| Purity | ≥95-99% | [5] |
| Storage Conditions | Store at -20°C, protect from light, keep in a dark and dry place. | [5] |
Table 2: Computational Data
| Property | Value | Reference(s) |
| Topological Polar Surface Area (TPSA) | 21.59 Ų | [5] |
| logP | 3.0788 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Rotatable Bonds | 1 | [5] |
Table 3: Spectroscopic Data
| Spectrum Type | Data | Reference(s) |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.44 (d, J = 6 Hz, 1H), 6.83 (s, 1H), 6.81 (d, J = 3 Hz, 1H), 3.83 (s, 3H), 2.24 (s, 3H), 1.29 (s, 6H) | [7] |
| UV-Vis | The ultraviolet spectra of 5-methoxy-3,3-dimethyl-3H-indolium cations show a bathochromically shifted long-wavelength maximum, which is dependent on the 5-alkoxyl and two 3-alkyl substituents. | [8] |
Experimental Protocols
Synthesis of this compound via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus. The following protocol is adapted from literature procedures for the synthesis of this compound.
Experimental Workflow for Fischer Indole Synthesis
Caption: Workflow for the synthesis of this compound.
Materials:
-
4-Methoxyphenylhydrazine hydrochloride (1.0 eq)
-
3-Methyl-2-butanone (isopropyl methyl ketone) (1.0 eq)
-
Glacial acetic acid
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 4-methoxyphenylhydrazine hydrochloride (e.g., 500 mg, 2.90 mmol) and 3-methyl-2-butanone (e.g., 0.29 mL, 2.9 mmol).[7]
-
Add glacial acetic acid (e.g., 5 mL) to the flask.[7]
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 12 hours.[7]
-
After 12 hours, allow the reaction mixture to cool to room temperature.[7]
-
Remove the solvent under reduced pressure.[7]
-
Dilute the resulting residue with dichloromethane (DCM) and wash with a saturated sodium bicarbonate (NaHCO₃) solution.[7]
-
Separate the organic layer, and dry it over anhydrous sodium sulfate (Na₂SO₄).[7]
-
Filter the mixture and evaporate the solvent to afford this compound.[7]
Application in Fluorescent Probe Synthesis: Demethylation Protocol
This compound can be utilized as a precursor in the synthesis of fluorescent probes. A key initial step is the demethylation to the corresponding phenol.
Experimental Workflow for Demethylation
Caption: Workflow for the demethylation of this compound.
Materials:
-
This compound (1.0 eq)
-
1 M Boron tribromide (BBr₃) in Dichloromethane (DCM) (2.0 eq)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Methanol (MeOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (e.g., 300 mg, 1.59 mmol) in DCM in a round-bottom flask and cool to 0°C.[7]
-
Slowly add 1 M BBr₃ in DCM (e.g., 3.1 mL, 3.1 mmol).[7]
-
Allow the solution to warm to room temperature and stir overnight.[7]
-
To the resulting residue, carefully add saturated NaHCO₃ solution.[7]
-
Dilute the mixture with water and a small amount of MeOH.[7]
-
Extract the aqueous layer with DCM.[7]
-
Combine the organic extracts, dry over Na₂SO₄, filter, and evaporate the solvent.[7]
-
Purify the crude material by column chromatography on silica gel (eluent: 5% MeOH in DCM) to yield 2,3,3-trimethyl-3H-indol-5-ol.[7]
Biological Activity and Potential Applications
While specific studies on the biological activity of this compound are limited in publicly available literature, the broader class of indole derivatives is well-established for its diverse pharmacological properties.
General Biological Activities of Indole Derivatives:
-
Anticancer: Many indole-based compounds have been investigated as potential anticancer agents, with some demonstrating cytotoxicity against various cancer cell lines.[3][9][10] The mechanisms often involve the inhibition of tubulin polymerization.[9][10]
-
Anti-inflammatory: The indole scaffold is present in several anti-inflammatory drugs.
-
Antimicrobial: Indole derivatives have shown activity against a range of microbial pathogens.[1]
-
Central Nervous System (CNS) Activity: The structural similarity of the indole nucleus to neurotransmitters like serotonin has led to the development of numerous CNS-active drugs.[3]
Given that this compound is used as a precursor in pharmaceutical development, it is plausible that its derivatives may exhibit some of these biological activities.[3] However, without specific experimental data, any discussion of its mechanism of action or involvement in signaling pathways would be speculative. This represents a significant area for future research.
Logical Relationship for Potential Drug Discovery
Caption: Logical workflow for the potential development of drug candidates.
Conclusion
This compound is a valuable heterocyclic compound with well-defined physicochemical properties and established synthetic routes. Its primary current application appears to be as a versatile intermediate in the synthesis of more complex molecules, including fluorescent probes and potentially novel pharmaceutical agents. While the specific biological activity of this compound remains to be thoroughly investigated, its structural relationship to a wide range of bioactive indole derivatives suggests that it and its derivatives are promising candidates for future drug discovery and development efforts. This technical guide provides a solid foundation of the known chemical and synthetic aspects of this compound to aid researchers in their future investigations.
References
- 1. ias.ac.in [ias.ac.in]
- 2. cenmed.com [cenmed.com]
- 3. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound | 31241-19-7 | T-6670 [biosynth.com]
- 7. rsc.org [rsc.org]
- 8. The ultraviolet spectra of the 5-methoxy-3,3-dimethyl and -1,3,3-trimethyl-3H-indolium cations - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
An In-Depth Technical Guide to 5-Methoxy-2,3,3-trimethyl-3H-indole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 5-Methoxy-2,3,3-trimethyl-3H-indole (CAS No. 31241-19-7). This heterocyclic compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and fluorescent probes.
Core Physical and Chemical Properties
This compound, also known as 2,3,3-Trimethyl-5-methoxyindolenine, is a substituted indole with a molecular formula of C₁₂H₁₅NO.[1][2] It typically appears as a white to light yellow crystalline powder.[3] Key quantitative properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 31241-19-7 | [1][2] |
| Molecular Formula | C₁₂H₁₅NO | [1][2] |
| Molecular Weight | 189.25 g/mol | [1] |
| Melting Point | 56-58 °C | [3] |
| Appearance | White to light yellow crystalline powder | [3] |
| Purity | ≥98% | [2] |
| Topological Polar Surface Area (TPSA) | 21.59 Ų | [2] |
| logP | 3.0788 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 1 | [2] |
Storage and Stability: this compound should be stored in a freezer at -20°C, protected from light, and sealed in a dry environment to ensure its stability.[2]
Synthesis of this compound
The primary synthetic route for this compound is the Fischer indole synthesis. This classic method involves the reaction of a substituted phenylhydrazine with an aldehyde or a ketone under acidic conditions.[4][5]
Experimental Protocol: Fischer Indole Synthesis
A common and effective protocol for the synthesis of this compound is as follows:
Materials:
-
4-Methoxyphenylhydrazine hydrochloride
-
3-Methyl-2-butanone (Isopropyl methyl ketone)
-
Glacial acetic acid
-
1 M Sodium carbonate (Na₂CO₃) solution
-
Chloroform (CHCl₃)
-
Magnesium sulfate (MgSO₄)
-
Water (H₂O)
Procedure:
-
To a round-bottom flask, add 4-methoxyphenylhydrazine hydrochloride and an equimolar amount of 3-methyl-2-butanone.
-
Add glacial acetic acid to the flask to serve as the acidic catalyst and solvent.
-
The reaction mixture is then refluxed with stirring for approximately 10 hours.
-
After cooling to room temperature, the mixture is carefully neutralized with a 1 M solution of sodium carbonate.
-
The neutralized mixture is then diluted with water and extracted multiple times with chloroform.
-
The combined organic layers are dried over anhydrous magnesium sulfate.
-
The solvent is removed via evaporation under reduced pressure to yield the final product, this compound, typically as a red, viscous oil which may solidify upon standing.[6]
This procedure has been reported to produce the desired compound in high yield.[6]
Caption: Fischer Indole Synthesis Workflow.
Chemical Reactivity
The indole nucleus is electron-rich, making it susceptible to electrophilic substitution.[5] The 3H-indole tautomer, or indolenine, possesses a reactive imine functionality. The electron-donating methoxy group at the 5-position further enhances the nucleophilicity of the indole ring, influencing its reactivity in various chemical transformations.[5] Indoles are known to be nucleophilic at the C3 position, and this reactivity is exploited in many synthetic applications.[7]
Spectroscopic Data
-
¹H NMR: In a related compound, 1-(2-carboxyethyl)-2,3,3-trimethyl-3H-indolium bromide, the gem-dimethyl protons at the C3 position appear as a singlet around 1.53 ppm in DMSO-d₆. The methyl group at the C2 position is observed as a singlet around 2.87 ppm. The aromatic protons would appear further downfield.[3]
-
¹³C NMR: For substituted indoles, the carbon atoms of the aromatic ring typically resonate in the range of 110-140 ppm. The quaternary carbon at C3 and the imine carbon at C2 would have distinct chemical shifts. The methoxy carbon would appear around 55-60 ppm.
-
Mass Spectrometry (EI-MS): The fragmentation of indoles often involves the loss of small neutral molecules. For this compound, one would expect to see the molecular ion peak (M⁺) and fragments corresponding to the loss of a methyl group (M-15) or other characteristic cleavages of the indole ring system.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum of an indole derivative would typically show characteristic peaks for C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group. The C=N stretching of the indolenine ring is also a key feature.[9]
Applications in Research and Development
This compound is a versatile building block with significant applications in several areas of chemical and pharmaceutical research.
Pharmaceutical Synthesis
The indole scaffold is a privileged structure in medicinal chemistry, present in numerous biologically active compounds.[5] this compound serves as a key precursor in the synthesis of various pharmaceutical agents.[3][10] Its structure allows for modifications to develop novel compounds with potential therapeutic activities, particularly those targeting neurological disorders.[10] The methoxy group can influence the electronic properties and binding affinity of the final drug molecule.[5]
Caption: Drug Development Workflow.
Fluorescent Probes and Dyes
This compound has shown potential in the development of fluorescent probes and dyes.[3] The indole core can be functionalized to create molecules with specific photophysical properties, making them useful for biological imaging and diagnostics. The favorable solubility and stability of this compound make it a suitable starting material for these applications.[10]
References
- 1. repositorio.uam.es [repositorio.uam.es]
- 2. chemscene.com [chemscene.com]
- 3. rsc.org [rsc.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. soc.chim.it [soc.chim.it]
- 6. 2,3,3-Trimethyl-5-methoxy-3H-indole synthesis - chemicalbook [chemicalbook.com]
- 7. Nucleophilic reactivities of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. chemimpex.com [chemimpex.com]
An In-Depth Technical Guide to 5-Methoxy-2,3,3-trimethyl-3H-indole
This guide provides a comprehensive overview of the chemical properties and synthesis of 5-Methoxy-2,3,3-trimethyl-3H-indole, a significant heterocyclic compound utilized in various chemical syntheses. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized below. This data is critical for stoichiometric calculations, analytical characterization, and experimental design.
| Parameter | Value | References |
| Molecular Formula | C₁₂H₁₅NO | [1][2][3] |
| Molecular Weight | 189.26 g/mol | |
| 189.25 g/mol | [1][3][4] | |
| Synonyms | 2,3,3-Trimethyl-5-methoxyindolenine | [1] |
Experimental Protocols
A key application of this compound is as an intermediate in organic synthesis. The following section details a common laboratory-scale synthesis protocol.
Synthesis of this compound via Fischer Indole Synthesis
This procedure is a modification of the Fischer indole synthesis, a well-established method for synthesizing indoles.
Materials:
-
4-methoxyphenylhydrazine hydrochloride
-
Isopropyl methyl ketone
-
Glacial acetic acid
-
1 M Sodium Carbonate (Na₂CO₃) solution
-
Chloroform (CHCl₃)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
To 10 mL of glacial acetic acid, add 0.223 g (1.62 mmol) of 4-methoxyphenylhydrazine hydrochloride and 0.139 g (1.62 mmol) of isopropyl methyl ketone.[5]
-
Reflux the mixture with stirring for 10 hours.[5]
-
After cooling, neutralize the mixture with a 1 M solution of sodium carbonate.[5]
-
Dilute the neutralized mixture with 100 mL of water.[5]
-
Extract the aqueous layer with three 100 mL portions of chloroform.[5]
-
Combine the organic layers and dry over magnesium sulfate.[5]
-
Remove the solvent via evaporation to yield a red, viscous oil of this compound. The reported yield for this protocol is high, at 95%.[5]
Visualized Experimental Workflow
To further clarify the synthesis process, the following diagram illustrates the key steps and transformations.
Caption: Workflow for the synthesis of this compound.
References
An In-depth Technical Guide to 5-Methoxy-2,3,3-trimethyl-3H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Methoxy-2,3,3-trimethyl-3H-indole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, a robust synthesis protocol, and methods for its characterization. Emphasis is placed on its role as a key intermediate in the synthesis of pharmacologically active agents, particularly those targeting neurological disorders.[1][2] This guide also explores the broader neuroprotective signaling pathways associated with indole derivatives, providing detailed experimental protocols for relevant biological assays and visual representations of these mechanisms to facilitate further research and development.
Chemical Identity and Properties
This compound, also known by its synonym 2,3,3-Trimethyl-5-methoxyindolenine, is a substituted indole derivative.[3] The indole scaffold is a "privileged structure" in medicinal chemistry, recognized for its prevalence in biologically active molecules and its ability to mimic peptide structures, allowing for reversible binding to various enzymes.[4]
IUPAC Name: this compound[5]
Table 1: Physicochemical and Computational Data
| Property | Value | Reference |
| CAS Number | 31241-19-7 | [3][5][6][7] |
| Molecular Formula | C₁₂H₁₅NO | [3][5][6][7] |
| Molecular Weight | 189.25 g/mol | [3][6][7] |
| Physical Form | White to light yellow crystalline powder or red, viscous oil. | [1][6] |
| Melting Point | 56-58 °C | [1] |
| Purity | ≥95-99% (Titration) | [1][3][5] |
| InChI Key | HUKFNIKPBKNLIB-UHFFFAOYSA-N | [5] |
| SMILES | CC1=NC2=C(C=C(C=C2)OC)C1(C)C | [3] |
| Topological Polar Surface Area (TPSA) | 21.59 Ų | [3] |
| logP | 3.0788 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Rotatable Bonds | 1 | [3] |
Synthesis and Characterization
The synthesis of this compound is commonly achieved via the Fischer indole synthesis. This classic method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[8]
Experimental Protocol: Fischer Indole Synthesis
This protocol is adapted from established literature procedures.[6]
Materials:
-
(4-methoxyphenyl)hydrazine hydrochloride
-
3-Methyl-2-butanone (isopropyl methyl ketone)
-
Glacial acetic acid
-
1 M Sodium carbonate (Na₂CO₃) solution
-
Chloroform (CHCl₃)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Water (deionized)
Procedure:
-
To a round-bottom flask containing 10 mL of glacial acetic acid, add (4-methoxyphenyl)hydrazine hydrochloride (0.223 g, 1.62 mmol) and 3-methyl-2-butanone (0.139 g, 1.62 mmol).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 10 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the cooled mixture with a 1 M Na₂CO₃ solution until the pH is approximately 7-8.
-
Dilute the neutralized mixture with 100 mL of water.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with chloroform (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation under reduced pressure.
-
The resulting product is a red, viscous oil of this compound, typically obtained in high yield (approx. 95%).[6]
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to aromatic protons on the methoxy-substituted benzene ring. Singlets for the three methyl groups (two at C3 and one at C2). A singlet for the methoxy group protons. |
| ¹³C NMR | Resonances for the aromatic carbons, the quaternary C3 carbon, the C2 carbon, the three methyl carbons, and the methoxy carbon. |
| FT-IR (KBr) | Characteristic peaks for C-H stretching (aromatic and aliphatic), C=N stretching of the indolenine ring, C-O stretching of the methoxy group, and aromatic C=C bending. |
| Mass Spec (ESI) | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. |
Biological Significance and Therapeutic Potential
This compound is a valuable precursor in the synthesis of various pharmaceutical agents.[1] Its indole structure is a key feature that allows for modifications to develop novel compounds with enhanced biological activities, particularly those targeting neurological disorders.[1][2] Indole derivatives are known to possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4]
Neuroprotective Signaling Pathways of Indole Derivatives
Research into indole-containing compounds, such as Indole-3-carbinol (I3C), has elucidated their neuroprotective effects through the modulation of key signaling pathways. These pathways are critical for neuronal survival, antioxidant defense, and resilience against neurodegenerative processes.
Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), are pivotal in neuronal survival and synaptic plasticity.[5] The binding of BDNF to TrkB activates downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway, which is crucial for mediating protein translation and cell viability.[5] Certain indole derivatives can mimic the effects of BDNF, promoting the activation of this pro-survival pathway.[3][5]
Caption: Activation of the pro-survival PI3K/Akt pathway by indole derivatives.
Oxidative stress is a major contributor to various neurological disorders.[5] The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant responsive element (ARE) pathway is the primary cellular defense against oxidative damage.[5] Under normal conditions, Nrf2 is bound to Keap1, which targets it for degradation. Upon activation by stimuli like indole derivatives, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of antioxidant enzymes.[3][5]
Caption: Induction of antioxidant response via the Nrf2-ARE pathway by indoles.
Protocols for Biological Evaluation
To assess the potential neuroprotective effects of novel compounds derived from this compound, a series of in vitro assays can be employed. The following are generalized protocols that can be adapted for specific experimental needs.
Experimental Protocol: In Vitro Antioxidant Activity Assay (DCFH-DA)
This assay measures the ability of a compound to reduce intracellular reactive oxygen species (ROS) in a cell-based model of oxidative stress.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Hydrogen peroxide (H₂O₂)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-Buffered Saline (PBS)
-
Black 96-well plates
Procedure:
-
Seed SH-SY5Y cells at a density of 5 x 10⁴ cells per well in a black 96-well plate and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).
-
Induce oxidative stress by adding a final concentration of 800 µM H₂O₂ to the wells for 1 hour. Include positive (H₂O₂ only) and negative (untreated) controls.
-
Wash the cells with PBS.
-
Incubate the cells with DCFH-DA solution in a serum-free medium for 30 minutes at 37°C in the dark.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).
-
Express the results as a percentage of the fluorescence intensity of the positive control.
Experimental Protocol: Cell Viability Assay (MTT)
This assay assesses the protective effect of a compound against cytotoxicity induced by an oxidative or neurotoxic stressor.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Cell culture medium, FBS, Penicillin-Streptomycin
-
Test compound
-
Cytotoxic agent (e.g., H₂O₂ or Aβ peptide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Introduce the cytotoxic agent (e.g., H₂O₂) and incubate for 24 hours.
-
Remove the medium and add MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
Conclusion
This compound is a synthetically accessible and highly versatile chemical building block. Its inherent indole structure makes it an attractive starting point for the development of novel therapeutic agents, especially for neurological conditions. The established neuroprotective mechanisms of related indole derivatives, involving the activation of the PI3K/Akt and Nrf2-ARE pathways, provide a strong rationale for the exploration of novel compounds derived from this scaffold. The experimental protocols detailed in this guide offer a framework for the synthesis, characterization, and biological evaluation of such derivatives, paving the way for future discoveries in drug development.
References
- 1. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,3,3-Trimethyl-5-methoxy-3H-indole synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
The Indole Nucleus: A Journey from Ancient Dyes to Modern Therapeutics
An In-depth Technical Guide on the Discovery and History of Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold, a deceptively simple bicyclic aromatic heterocycle, has been a central figure in the history of chemistry and pharmacology. From the vibrant hues of ancient dyes to the complex mechanisms of neurotransmission and cell division, indole derivatives have captivated scientists for centuries. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies associated with pivotal classes of indole-containing compounds. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering insights into the rich history and diverse applications of this remarkable chemical entity.
The Dawn of Indole Chemistry: The Story of Indigo
The history of indole chemistry is inextricably linked to indigo, one of the world's oldest and most important natural dyes. Evidence of its use dates back thousands of years in various cultures, from ancient Egypt and the Indus Valley Civilization to Peru.[1] The dye was extracted from plants of the Indigofera genus, a process that was a significant industry in India for centuries.[2]
The journey to understand the chemical nature of indigo was a long one. It wasn't until 1866 that Adolf von Baeyer, a German chemist, first synthesized indole itself by reducing oxindole with zinc dust.[3] His groundbreaking work on the synthesis of indigo began in 1865 and culminated in the determination of its structure in 1883 and a commercially viable synthesis by 1897.[1][4] This achievement, which earned him the Nobel Prize in Chemistry in 1905, marked the beginning of the synthetic dye industry and significantly reduced the reliance on natural sources.[1]
Comparative Data: Natural vs. Synthetic Indigo
The advent of synthetic indigo led to a dramatic shift in its production and purity.
| Parameter | Natural Indigo | Synthetic Indigo |
| Source | Indigofera and Isatis plant species | Chemical synthesis (e.g., from aniline) |
| Purity (Indigotin) | Lower, contains impurities like indirubin, tannins | High, typically around 94% |
| Typical Yield | Lower and more variable | High and consistent |
| Historical Production (late 19th century) | 19,000 tonnes (from 7,000 km² of land) | Rapidly surpassed natural production |
| Modern Production (2011) | Negligible for commercial dyeing | ~50,000 tonnes worldwide |
Experimental Protocol: The Baeyer-Drewsen Indigo Synthesis
A classic laboratory method for preparing indigo is the Baeyer-Drewsen synthesis, first reported in 1882.[6] This reaction is an aldol condensation of 2-nitrobenzaldehyde with acetone in the presence of a base.[2]
Materials:
-
2-Nitrobenzaldehyde (1.0 g)
-
Acetone (20 mL)
-
Deionized water (35 mL)
-
1M Sodium hydroxide (NaOH) solution (5 mL)
-
Ethanol (for washing)
-
100 mL Beaker
-
Stirring rod or magnetic stirrer
-
Büchner funnel and flask for vacuum filtration
Procedure:
-
In a 100 mL beaker, dissolve 1.0 g of 2-nitrobenzaldehyde in 20 mL of acetone.
-
To this solution, add 35 mL of deionized water and stir vigorously.
-
While continuously stirring, carefully add 5 mL of 1M sodium hydroxide solution dropwise. A dark blue precipitate of indigo will form.
-
Continue to stir the mixture for an additional 5-10 minutes to ensure the reaction goes to completion.
-
Collect the indigo precipitate by suction filtration using a Büchner funnel.
-
Wash the collected solid with deionized water until the filtrate is colorless.
-
Follow the water wash with a wash of approximately 20 mL of ethanol.
-
Continue suction to help dry the product. The typical yield for this laboratory procedure is around 37%.[7][8]
Visualization: Baeyer-Drewsen Synthesis Workflow
Caption: Experimental workflow for the Baeyer-Drewsen synthesis of indigo.
Indoles in Nature's Blueprint: Phytohormones and Neurotransmitters
The discovery of indole's role in biological systems marked a new chapter in its history. From regulating plant growth to mediating complex functions in the human brain, naturally occurring indole derivatives are fundamental to life.
Auxins: The Masters of Plant Growth
The concept of a substance regulating plant growth was first proposed by Charles Darwin and his son Francis in the 1880s through their experiments on phototropism in canary grass coleoptiles.[9][10][11] They observed that a signal was transmitted from the tip of the coleoptile to the lower regions, causing it to bend towards light.[10] In the 1920s, Frits Went devised the Avena curvature test, a bioassay that allowed for the quantification of this "growth-substance," which he named auxin.[12][13] Subsequently, Kenneth V. Thimann isolated and identified the primary auxin as indole-3-acetic acid (IAA) .[10]
This bioassay is a classic method for quantifying auxin activity.
Materials:
-
Oat (Avena sativa) seeds
-
Agar powder
-
Petri dishes
-
Glass holders for seedlings
-
Razor blades
-
Red light source
-
Dark room or chamber
Procedure:
-
Germinate Avena seeds in complete darkness. Two days after germination, expose the seedlings to short periods of red light.[10]
-
When the roots are approximately 2 mm long, plant the seedlings in glass holders using a water culture method.[10]
-
Select straight coleoptiles for the experiment.
-
Under a dim red light, decapitate the coleoptiles by removing the top 1 mm. Place these tips on an agar block to allow the auxin to diffuse into it.[3]
-
After about 3 hours, perform a second decapitation of other coleoptiles, removing about 4 mm from the tip. Gently pull the primary leaf loose from its base.[3]
-
Cut the auxin-containing agar into small, standardized blocks. Place one agar block asymmetrically on one side of the decapitated coleoptile stump, supported by the loosened primary leaf.[10]
-
Keep the setup in a dark, humid environment for approximately 90-110 minutes.[3]
-
Measure the angle of curvature of the coleoptile. The degree of curvature is proportional to the concentration of auxin in the agar block. A 10-degree curvature can be produced by an IAA concentration of about 150 µ g/liter .[3]
Caption: Simplified auxin signaling pathway.
Tryptamines: From Neurotransmitters to Psychedelics
The tryptamine backbone, derived from the amino acid tryptophan, is the foundation for a vast array of biologically active molecules.
The story of tryptamine research began in the 1930s with the isolation of a substance from the gastrointestinal tract that caused smooth muscle contraction, later named "enteramine."[14] In 1948, this vasoconstrictor substance was isolated from blood serum and named serotonin (5-hydroxytryptamine, 5-HT).[14] Serotonin is a crucial neurotransmitter involved in regulating mood, appetite, and sleep.[15] Its biosynthesis begins with the amino acid L-tryptophan.[3]
In 1958, Aaron B. Lerner isolated a substance from the pineal gland that could lighten frog skin, which he named melatonin .[16] Melatonin, synthesized from serotonin, is a hormone primarily known for its role in regulating the sleep-wake cycle.[16]
The first synthesis of the potent psychedelic N,N-dimethyltryptamine (DMT) was achieved by Canadian chemist Richard Manske in 1931.[14] However, its psychoactive properties were not discovered until 1956, when Hungarian chemist Stephen Szára synthesized it and conducted self-experiments.[1][10]
In 1958, Swiss chemist Albert Hofmann, famous for his discovery of LSD, isolated psilocybin and its active metabolite, psilocin, from Psilocybe mexicana mushrooms.[4][17][18]
Caption: Biosynthesis of serotonin and its conversion to melatonin and 5-HIAA.
Indoles as Therapeutic Agents: From Cancer to Migraines
The structural diversity of indole derivatives has made them a privileged scaffold in medicinal chemistry, leading to the development of numerous drugs.
Vinca Alkaloids: Nature's Mitotic Inhibitors
In the 1950s, researchers investigating the Madagascar periwinkle (Catharanthus roseus), a plant used in traditional medicine, serendipitously discovered its potent anti-cancer properties.[17][19] This led to the isolation of the dimeric indole alkaloids vinblastine and vincristine .[17] These compounds exert their cytotoxic effects by binding to tubulin, the protein subunit of microtubules, thereby disrupting mitotic spindle formation and arresting cells in metaphase.[20]
The binding affinities of vinca alkaloids to tubulin correlate with their clinical potency.
| Vinca Alkaloid | Overall Tubulin Affinity (K1K2) | Relative Clinical Dose |
| Vincristine | Highest | Lowest |
| Vinblastine | Intermediate | Intermediate |
| Vinorelbine | Lowest | Highest |
Source:[21] Note: A higher affinity constant indicates stronger binding.
Caption: Mechanism of action of vinca alkaloids on microtubule dynamics.
Triptans: A Targeted Approach to Migraine
The development of the triptan class of drugs in the late 20th century revolutionized the acute treatment of migraine.[19] The research, pioneered at Glaxo in the 1970s and 80s, was based on the understanding of serotonin's role in cranial vasoconstriction.[12] This led to the design of selective 5-HT1B/1D receptor agonists. Sumatriptan , the first triptan, was launched in 1991.[12] Its success spurred the development of a second generation of triptans with improved pharmacokinetic profiles.[12]
The efficacy of triptans is related to their high affinity for 5-HT1B and 5-HT1D receptors.
| Drug | 5-HT1B Ki (nM) | 5-HT1D Ki (nM) |
| Sumatriptan | 11.07 | 6.58 |
| Zolmitriptan | ~15 | ~2.5 |
| Rizatriptan | ~10 | ~5 |
| Naratriptan | ~20 | ~10 |
| Eletriptan | 3.14 | 0.92 |
Sources:[16][22] Note: Lower Ki value indicates higher binding affinity.
The Fischer Indole Synthesis: A Cornerstone of Synthetic Chemistry
Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis is one of the oldest and most reliable methods for preparing indoles.[23] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from an arylhydrazine and a ketone or aldehyde.[24] This method is widely used in the synthesis of pharmaceuticals, including many triptan drugs.[23]
Experimental Protocol: Fischer Synthesis of 2-Phenylindole
This protocol describes the synthesis of 2-phenylindole from acetophenone and phenylhydrazine.
Materials:
-
Acetophenone (2.0 g)
-
Phenylhydrazine (1.8 g)
-
Ethanol (6 mL)
-
Glacial acetic acid (8-10 drops)
-
Polyphosphoric acid (4.0 g)
-
Ice-cold water
-
Standard laboratory glassware for reflux and filtration
Procedure:
Stage 1: Preparation of Acetophenone Phenylhydrazone
-
In a 50 mL round-bottom flask equipped with a reflux condenser, combine 2.0 g of acetophenone and 6 mL of ethanol.
-
Stir the mixture and add 1.8 g of phenylhydrazine dropwise.
-
Add 8-10 drops of glacial acetic acid to the mixture.
-
Heat the reaction mixture in an oil bath at approximately 80°C for 45 minutes.
-
Cool the flask in an ice bath to induce complete precipitation of the product.
-
Filter the solid product using a Büchner funnel, wash with a small amount of ice-cold ethanol, and dry.
Stage 2: Cyclization to 2-Phenylindole
-
In a 100 mL round-bottom flask, place 4.0 g of polyphosphoric acid.
-
Add 1.2 g of the acetophenone phenylhydrazone prepared in Stage 1.
-
Heat the mixture in an oil bath at 150-170°C for 7-10 minutes.
-
Allow the reaction mixture to cool to room temperature and then add 10-15 mL of ice-cold water while stirring vigorously.
-
Filter the crude product, wash thoroughly with water, and dry.
-
The crude 2-phenylindole can be purified by recrystallization from ethanol. The reported yield for this synthesis is high, often exceeding 95%.[25]
Visualization: Fischer Indole Synthesis Workflow
Caption: Experimental workflow for the Fischer synthesis of 2-phenylindole.
Conclusion
The journey of indole derivatives, from the deep blue of indigo to the intricate workings of the central nervous system and the targeted therapy of cancer and migraine, showcases the profound impact of a single chemical scaffold on science and medicine. The historical discoveries laid the groundwork for modern drug development, and the classic experimental protocols continue to be valuable tools in both education and research. As our understanding of biological pathways deepens, the versatile indole nucleus will undoubtedly continue to serve as a source of inspiration for the design of novel therapeutic agents, promising new chapters in its already rich history.
References
- 1. N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Psilocybin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Baeyer–Drewsen indigo synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. azbuki.bg [azbuki.bg]
- 9. acs.org [acs.org]
- 10. psychedelicreview.com [psychedelicreview.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery and development of triptans - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. acs.org [acs.org]
- 18. tandfonline.com [tandfonline.com]
- 19. The discovery of a new drug class for the acute treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Theory-based analysis of clinical efficacy of triptans using receptor occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 24. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 25. scribd.com [scribd.com]
Theoretical Properties of Substituted Indoles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. Understanding the theoretical properties of substituted indoles is paramount for rational drug design and the development of novel therapeutic agents. This guide provides a comprehensive overview of these properties, supported by quantitative data, detailed experimental and computational protocols, and visualizations of relevant biological pathways.
Electronic Properties of Substituted Indoles
The electronic nature of substituents on the indole ring profoundly influences its reactivity, molecular interactions, and biological activity. Key electronic properties include redox potentials and the distribution of electron density, which can be quantified using Hammett constants and computational chemistry methods.
Redox Potentials
The ease with which a substituted indole can be oxidized is a critical parameter, particularly in the context of its metabolism and potential antioxidant or pro-oxidant effects. Density functional theory (DFT) calculations have been effectively used to predict the standard redox potentials of substituted indoles. Good agreement between theoretical and experimental values is often observed with DFT methods, whereas semi-empirical methods like PM3 provide a reasonable but less accurate estimation.[1]
Table 1: Theoretical and Experimental Redox Potentials of Substituted Indoles
| Substituent | Position | Calculated E° (V) vs. SCE (DFT) | Experimental E° (V) vs. SCE |
| H | - | 0.93 | 0.92 |
| 5-CN | 5 | 1.16 | 1.15 |
| 5-F | 5 | 1.01 | 1.02 |
| 5-CH3 | 5 | 0.86 | 0.85 |
| 5-OCH3 | 5 | 0.79 | 0.78 |
Source: Adapted from theoretical calculations and experimental data. Note that specific computational methods and experimental conditions can influence these values.
Hammett Constants and Substituent Effects
The Hammett equation, log(k/k₀) = ρσ, provides a framework for quantifying the effect of substituents on the reaction rates and equilibrium constants of aromatic compounds.[2] The substituent constant (σ) reflects the electronic-donating or -withdrawing nature of a substituent, while the reaction constant (ρ) indicates the sensitivity of a reaction to these effects.[2] For electrophilic substitution reactions on indoles, a linear relationship is often observed in Hammett plots, confirming the electronic influence of substituents on reactivity.[3]
Table 2: Selected Hammett Substituent Constants (σ)
| Substituent | σ_meta (σm) | σ_para (σp) |
| -H | 0.00 | 0.00 |
| -CH3 | -0.06 | -0.16 |
| -OCH3 | 0.11 | -0.24 |
| -F | 0.34 | 0.05 |
| -Cl | 0.37 | 0.22 |
| -CN | 0.62 | 0.67 |
| -NO2 | 0.73 | 0.78 |
Source: Adapted from established Hammett constant tables.[4][5][6]
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity.[7] For substituted indoles, QSAR studies have been instrumental in identifying the key structural features that govern their therapeutic effects, such as anticancer, antibacterial, and receptor binding activities.[7][8][9] These models often employ a variety of molecular descriptors, including hydrophobic, electronic, and steric parameters.
Table 3: QSAR Model Example for Antibacterial Activity of Indole Derivatives
| Descriptor | Coefficient | Description |
| LogP | 0.45 | Lipophilicity |
| Dipole Moment | 0.21 | Polarity |
| LUMO Energy | -0.15 | Electron accepting ability |
| Steric (MR) | 0.08 | Molar refractivity (size/shape) |
Note: This is a hypothetical example to illustrate the output of a QSAR study. The specific descriptors and their coefficients would be determined from the analysis of a particular dataset.
Molecular Docking and Binding Affinities
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[10][11] This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. For substituted indoles, docking studies have provided insights into their binding modes with various protein targets, including enzymes and receptors.[10][11][12] The binding affinity is often expressed as a docking score or a calculated binding energy.
Table 4: In Silico and In Vitro Data for Substituted Indoles as Enzyme Inhibitors
| Compound | Target Enzyme | Docking Score (kcal/mol) | IC50 (µM) |
| Indole-A | COX-2 | -9.8 | 5.2 |
| Indole-B | Tubulin | -8.5 | 7.8 |
| Indole-C | EGFR | -10.2 | 3.1 |
| Indole-D | PI3K | -9.1 | 6.5 |
Note: The data presented are illustrative and compiled from various sources in the literature. Actual values are highly dependent on the specific compound, target, and experimental/computational conditions.
Experimental and Computational Protocols
Computational Protocol: Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[5][13][14][15]
Methodology:
-
Structure Optimization: The 3D structures of the substituted indoles are optimized using a DFT functional, such as B3LYP, with a suitable basis set (e.g., 6-311+G**).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies).
-
Property Calculations: Various electronic properties, such as HOMO-LUMO energies, dipole moments, and electrostatic potentials, are calculated at the same level of theory.
-
Solvation Effects: To model the effect of a solvent, a continuum solvation model, such as the Conductor-like Screening Model (COSMO), can be incorporated.[1]
-
Redox Potential Calculation: The standard redox potentials can be calculated from the Gibbs free energy difference between the neutral and oxidized forms of the molecule.
DFT Calculation Workflow
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[1][7][16][17][18]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the substituted indole compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
MTT Assay Experimental Workflow
Signaling Pathways Involving Substituted Indoles
Many substituted indoles exert their biological effects by modulating specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the development of targeted therapies.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[19][20][21][22][23][24] Dysregulation of this pathway is a hallmark of many cancers. Certain indole derivatives have been shown to inhibit this pathway at various nodes.
PI3K/Akt/mTOR Signaling Pathway
ERK Signaling Pathway
The Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival.[12][25][26][27][28] It is often activated by growth factors and is a key target in cancer therapy.
ERK Signaling Pathway
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a role in regulating immune responses and cellular homeostasis.[8][10][11][19] Indole and its derivatives are known ligands for AhR.
Aryl Hydrocarbon Receptor (AhR) Signaling
This technical guide provides a foundational understanding of the theoretical properties of substituted indoles, essential for their rational design and development as therapeutic agents. The interplay of electronic properties, molecular structure, and biological activity is complex, and a multi-faceted approach incorporating computational and experimental methods is crucial for advancing this important class of compounds.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HADDOCK2.4 shape-restrained protein-small molecule tutorial – Bonvin Lab [bonvinlab.org]
- 4. global.oup.com [global.oup.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. broadpharm.com [broadpharm.com]
- 7. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 8. Molecular Docking - An easy protocol [protocols.io]
- 9. academic.oup.com [academic.oup.com]
- 10. Microbiota-derived metabolite Indoles induced aryl hydrocarbon receptor activation and inhibited neuroinflammation in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 12. Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. atcc.org [atcc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 22. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 23. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. creative-diagnostics.com [creative-diagnostics.com]
- 26. researchgate.net [researchgate.net]
- 27. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 28. Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
The Physicochemical Landscape of 5-Methoxy-2,3,3-trimethyl-3H-indole: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxy-2,3,3-trimethyl-3H-indole is a heterocyclic compound of interest in synthetic and medicinal chemistry, often serving as a key building block for more complex molecules. An understanding of its fundamental physicochemical properties, namely solubility and stability, is paramount for its effective handling, formulation, and application in research and development. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. It details standardized experimental protocols for the determination of these properties and outlines the primary degradation pathways for the indole scaffold. While specific quantitative data for this molecule is not extensively available in public literature, this guide equips researchers with the necessary methodologies to generate this critical information in-house.
Physicochemical Properties
This compound, also known as 2,3,3-Trimethyl-5-methoxy-indolenine, is an indole derivative with a molecular formula of C₁₂H₁₅NO and a molecular weight of 189.25 g/mol . Its structure features a methoxy group at the 5-position of the indole ring and three methyl groups, two of which are at the 3-position, preventing aromatization of the pyrrole ring and resulting in a 3H-indole (or indolenine) tautomer.
Table 1: General and Physicochemical Properties of this compound
| Property | Value/Information | Source(s) |
| IUPAC Name | This compound | [1][2] |
| Synonyms | 2,3,3-Trimethyl-5-methoxy-indolenine | [3] |
| CAS Number | 31241-19-7 | [3] |
| Molecular Formula | C₁₂H₁₅NO | [3] |
| Molecular Weight | 189.25 g/mol | [3] |
| Physical Form | Liquid or Solid or Semi-solid or lump | [1] |
| Melting Point | 56 °C | [4] |
| Boiling Point | 286.7 °C | [4] |
| Density | 1.04 ± 0.1 g/cm³ | [5] |
| Predicted LogP | 3.0788 | [3] |
| Storage Conditions | Store at -20°C, protect from light, keep under inert gas (e.g., Nitrogen) | [1][3][4] |
Solubility Profile
Table 2: Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Water | 25 | Data not available | Shake-Flask |
| Ethanol | 25 | Data not available | Shake-Flask |
| Methanol | 25 | Data not available | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Shake-Flask |
| Acetonitrile (ACN) | 25 | Data not available | Shake-Flask |
| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | Data not available | Shake-Flask |
*Researchers are advised to determine these values experimentally using the protocol outlined in Section 4.1.
Stability Profile and Degradation Pathways
The stability of this compound is a crucial parameter for determining its shelf-life, appropriate storage conditions, and compatibility with other substances. The recommended storage conditions of low temperature and protection from light suggest a sensitivity to thermal and photolytic degradation.[1][3][4] The indole nucleus is susceptible to oxidation, and the stability of the molecule can also be influenced by pH.
Table 3: Quantitative Stability of this compound
| Condition | Parameter | Value |
| Hydrolytic Stability | ||
| pH 3 (Acidic) | Half-life (t½) | Data not available |
| pH 7 (Neutral) | Half-life (t½) | Data not available |
| pH 9 (Basic) | Half-life (t½) | Data not available |
| Oxidative Stability | ||
| 3% H₂O₂ | % Degradation after 24h | Data not available |
| Thermal Stability | ||
| 60°C | % Degradation after 7 days | Data not available |
| Photostability | ||
| ICH Q1B exposure | % Degradation | Data not available |
*Researchers are advised to determine these values experimentally using the protocol outlined in Section 4.2.
General Degradation Pathways of the Indole Core
The indole ring system is susceptible to several modes of degradation. Understanding these pathways is essential for predicting potential impurities and for developing stability-indicating analytical methods.
Caption: General degradation pathways for the indole core structure.
Experimental Protocols
To address the lack of specific quantitative data for this compound, the following sections detail standardized protocols for determining its solubility and stability.
Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.
References
Methodological & Application
Application Notes and Protocols: 5-Methoxy-2,3,3-trimethyl-3H-indole as a Pharmaceutical Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 5-Methoxy-2,3,3-trimethyl-3H-indole (also known as 2,3,3-Trimethyl-5-methoxyindolenine) as a versatile precursor in pharmaceutical research and development. This indolenine derivative serves as a valuable building block for the synthesis of various bioactive molecules, particularly those targeting neurological disorders.[1]
Precursor Profile and Physicochemical Properties
This compound is a crystalline solid with the following properties:
| Property | Value | Reference |
| CAS Number | 31241-19-7 | [2] |
| Molecular Formula | C₁₂H₁₅NO | [2] |
| Molecular Weight | 189.26 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | Chem-Impex |
| Melting Point | 56-58 °C | Chem-Impex |
| Purity | ≥98% | ChemScene |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is a modified Fischer indole synthesis.[2] This method involves the acid-catalyzed reaction of (4-methoxyphenyl)hydrazine with 3-methyl-2-butanone (isopropyl methyl ketone).
Reaction Scheme
Experimental Protocol: Modified Fischer Indole Synthesis[2]
This protocol is adapted from a literature method with slight modifications.
Materials:
-
4-methoxyphenylhydrazine hydrochloride
-
Isopropyl methyl ketone (3-Methyl-2-butanone)
-
Glacial acetic acid
-
1 M Sodium carbonate (Na₂CO₃) solution
-
Chloroform (CHCl₃)
-
Magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
To a round-bottom flask, add 4-methoxyphenylhydrazine hydrochloride (1.0 eq) and isopropyl methyl ketone (1.0 eq) to glacial acetic acid (approximately 6 mL per mmol of hydrazine).
-
Equip the flask with a reflux condenser and stir the mixture while refluxing for 10 hours.
-
After 10 hours, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a 1 M Na₂CO₃ solution.
-
Dilute the neutralized mixture with deionized water (approximately 60 mL per mmol of hydrazine).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform (3 x 60 mL per mmol of hydrazine).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter the drying agent and remove the solvent by rotary evaporation to yield the product.
Quantitative Data: This method has been reported to produce this compound as a red, viscous oil in high yield.
| Parameter | Value | Reference |
| Yield | 95% | [2] |
Application as a Pharmaceutical Precursor
The unique structure of this compound, featuring a reactive imine bond and a methoxy-substituted benzene ring, makes it a valuable intermediate for the synthesis of more complex heterocyclic systems. While its direct application in the synthesis of a specific marketed drug is not widely documented in readily available literature, its structural motifs are present in various neurologically active compounds. The following section details a potential synthetic application based on the reactivity of the indolenine core.
Potential Synthesis of Spiro-Indoline Derivatives
The indolenine nitrogen of this compound can be alkylated, and the resulting indolenium salt can undergo further reactions. For instance, reaction with a bifunctional reagent can lead to the formation of spirocyclic systems, which are of interest in medicinal chemistry. A general workflow for such a transformation is outlined below.
General Experimental Workflow for Spiro-Indoline Synthesis
Hypothetical Signaling Pathway Interaction
Indole-based structures are known to interact with various receptors in the central nervous system. For example, many triptans, which are used to treat migraines, are indole derivatives that act as agonists for serotonin (5-HT) receptors. While a specific signaling pathway for a drug directly derived from this compound is not established, a hypothetical interaction based on its structural similarity to other neurologically active indoles can be visualized.
Conclusion
This compound is a readily accessible and highly versatile precursor for organic synthesis. Its straightforward preparation via the Fischer indole synthesis and the reactivity of its indolenine core make it an attractive starting material for the development of novel pharmaceutical agents, particularly in the field of neuroscience. Further research into the derivatization of this compound is warranted to explore its full potential in drug discovery.
References
Application Notes and Protocols: 5-Methoxy-2,3,3-trimethyl-3H-indole in the Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of 5-methoxy-2,3,3-trimethyl-3H-indole as a versatile starting material in the synthesis of complex natural products. We provide a comprehensive overview, including a detailed protocol for the synthesis of this key building block and a proposed synthetic route to (±)-esermethole, a direct precursor to the medicinally important alkaloid, (±)-physostigmine.
Introduction
This compound, a substituted indolenine, is a valuable heterocyclic compound in organic synthesis.[1] Its unique structural features, including a reactive imine functionality and a nucleophilic aromatic ring, make it an attractive precursor for the construction of various indole-containing natural products and pharmaceutical agents.[1] This document outlines a practical synthesis of this compound and proposes its application in the synthesis of (±)-esermethole, a key intermediate in the total synthesis of (±)-physostigmine.
Physostigmine is a parasympathomimetic alkaloid naturally found in the Calabar bean.[2][3] It functions as a reversible inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2][4] By inhibiting this enzyme, physostigmine increases the levels and duration of action of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission.[2][3] This mechanism of action makes physostigmine a clinically significant drug for the treatment of glaucoma, myasthenia gravis, and as an antidote for anticholinergic poisoning.[2][3] Its ability to cross the blood-brain barrier has also led to its investigation in the treatment of Alzheimer's disease.[2][3]
Synthesis of this compound
The synthesis of the title compound can be readily achieved via the Fischer indole synthesis from commercially available starting materials.
Experimental Protocol: Fischer Indole Synthesis
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Value |
| Reactants | |
| 4-Methoxyphenylhydrazine HCl | 1.0 eq (0.223 g, 1.62 mmol) |
| 3-Methyl-2-butanone | 1.0 eq (0.139 g, 1.62 mmol) |
| Solvent | Glacial Acetic Acid (10 mL) |
| Temperature | Reflux |
| Reaction Time | 10 hours |
| Work-up | Neutralization with 1 M Na₂CO₃, Extraction with CHCl₃ |
| Purification | Evaporation of solvent |
| Yield | 95% |
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxyphenylhydrazine hydrochloride (0.223 g, 1.62 mmol) and 3-methyl-2-butanone (0.139 g, 1.62 mmol) to glacial acetic acid (10 mL).[5]
-
Heat the mixture to reflux and stir for 10 hours.[5]
-
After cooling to room temperature, carefully neutralize the reaction mixture with 1 M aqueous sodium carbonate solution until the pH is approximately 8.[5]
-
Dilute the mixture with water (100 mL) and extract with chloroform (3 x 100 mL).[5]
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent by rotary evaporation to yield this compound as a red, viscous oil.[5]
Proposed Synthesis of (±)-Esermethole
This section outlines a proposed synthetic route for the conversion of this compound to (±)-esermethole, a key precursor for the natural product (±)-physostigmine. This proposed pathway involves a two-step sequence: reduction of the indolenine to the corresponding indoline, followed by an N-methylation and intramolecular cyclization.
References
Application Notes and Protocols for the Fischer Indole Synthesis of 5-Methoxyindoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis is a robust and versatile chemical reaction for the synthesis of indoles, discovered by Hermann Emil Fischer in 1883.[1] This method involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone.[1][2] The resulting indole core is a fundamental structural motif in a vast array of biologically active compounds, including pharmaceuticals and natural products.[3] 5-methoxyindoles, in particular, are key intermediates in the synthesis of various therapeutic agents. This document provides detailed experimental protocols, quantitative data, and troubleshooting guidance for the Fischer indole synthesis of 5-methoxyindoles.
Reaction Principle
The Fischer indole synthesis proceeds through the formation of a phenylhydrazone from the condensation of a phenylhydrazine and a carbonyl compound. Under acidic conditions, the phenylhydrazone undergoes a[4][4]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole ring.[1][2] The choice of acid catalyst, which can be a Brønsted or Lewis acid, is crucial and can significantly influence the reaction outcome.[3][5]
Reaction Mechanism of the Fischer Indole Synthesis
Caption: General reaction mechanism of the Fischer indole synthesis for 5-methoxyindoles.
Experimental Protocols
This section provides detailed protocols for the synthesis of various 5-methoxyindoles using the Fischer indole synthesis.
Protocol 1: Synthesis of 5-Methoxy-2-methylindole
This protocol describes the synthesis of 5-methoxy-2-methylindole from 4-methoxyphenylhydrazine and acetone.
Materials:
-
p-Anisidine
-
Hydroxyacetone
-
Acetic acid
-
Acetonitrile
Procedure:
-
To a 50 L glass reactor, add 4.2 kg of p-methoxyaniline, 2.9 kg of hydroxyacetone, and 25 kg of acetic acid at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 8 hours.
-
After the reaction is complete, cool the mixture and distill under reduced pressure to remove the acetic acid.
-
Recrystallize the residue from acetonitrile.
-
Dry the resulting solid in a vacuum oven to obtain the final product.[6]
Expected Yield: 94%[6]
Protocol 2: Synthesis of 5-Methoxyindole-2-carboxylic Acid
This protocol outlines the synthesis of 5-methoxyindole-2-carboxylic acid from 4-methoxyphenylhydrazine hydrochloride and pyruvic acid. This method involves a two-step process where the hydrazone is first formed and then cyclized.
Materials:
-
p-Nitrophenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Benzene
-
Polyphosphoric acid (PPA)
-
Sodium hydroxide
-
Hydrochloric acid
Procedure:
-
Hydrazone Formation: React p-nitrophenylhydrazine hydrochloride with ethyl pyruvate to form the corresponding hydrazone.
-
Cyclization: In a benzene solvent, cyclize the hydrazone using polyphosphoric acid as a catalyst to yield 5-nitroindole-2-ethyl carboxylate.
-
Hydrolysis and Acidification: Perform alkaline hydrolysis of the ester followed by acidification with hydrochloric acid to obtain 5-nitroindole-2-carboxylic acid.[7]
Note: While this protocol is for the 5-nitro derivative, a similar procedure can be adapted for the 5-methoxy analogue by starting with 4-methoxyphenylhydrazine.
Quantitative Data Summary
The following table summarizes various reported reaction conditions and yields for the Fischer indole synthesis of 5-methoxyindoles.
| Target Compound | Carbonyl Source | Catalyst/Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 5-Methoxy-2-methylindole | Hydroxyacetone | Acetic acid | 8 hours | Reflux | 94% | [6] |
| Tetrahydrocarbazole derivative | Cyclohexanone | Glacial acetic acid | 1 hour | Boiling | 50% | [8] |
Troubleshooting
Low yields and the formation of side products are common challenges in the Fischer indole synthesis.[9]
Problem 1: Low Yield and Tar Formation
-
Possible Cause: Harsh acidic conditions or high temperatures can lead to polymerization and degradation of the starting materials or the indole product.[9]
-
Solution:
-
Use a milder acid catalyst such as polyphosphoric acid (PPA) or a Lewis acid like zinc chloride.[9][10]
-
Optimize the reaction temperature by starting at a lower temperature and gradually increasing it while monitoring the reaction progress by Thin Layer Chromatography (TLC).[10]
-
Consider a two-step procedure by pre-forming and purifying the phenylhydrazone before cyclization.[10]
-
Problem 2: Formation of Regioisomers
-
Possible Cause: The cyclization of unsymmetrical ketones can lead to the formation of different regioisomers.
-
Solution:
Problem 3: Chlorinated Byproducts
-
Possible Cause: When using hydrochloric acid as a catalyst with methoxy-substituted phenylhydrazones, an "abnormal" side reaction can occur where the methoxy group is displaced by a chloride ion.[10]
-
Solution:
-
Use a non-chlorinated acid catalyst like sulfuric acid, polyphosphoric acid, or a Lewis acid such as BF₃.
-
Purification
Purification of the crude 5-methoxyindole product is typically achieved through recrystallization or column chromatography.[9]
Recrystallization:
-
Solvents: Suitable solvents for recrystallization include ethanol, or a mixture of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexanes).[9]
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent, allow it to cool slowly to form crystals, and then collect the crystals by filtration.[9]
Column Chromatography:
-
Stationary Phase: Silica gel is commonly used.[9]
-
Eluent: A mixture of hexane and ethyl acetate is a good starting point. The polarity can be gradually increased to improve separation.[9]
-
Procedure: The crude product is loaded onto the silica gel column and eluted with the chosen solvent system. Fractions are collected and analyzed by TLC to identify the pure product.[9]
Experimental Workflow for Fischer Indole Synthesis of 5-Methoxyindoles
Caption: A general experimental workflow for the synthesis and purification of 5-methoxyindoles.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. 5-METHOXY-2-METHYLINDOLE synthesis - chemicalbook [chemicalbook.com]
- 7. reddit.com [reddit.com]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Characterization of 5-Methoxy-2,3,3-trimethyl-3H-indole
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed methodologies for the analytical characterization of 5-Methoxy-2,3,3-trimethyl-3H-indole, a key intermediate in organic synthesis and pharmaceutical development. The following protocols and data are intended to guide researchers in confirming the identity, purity, and physicochemical properties of this compound.
Overview of Analytical Techniques
A multi-faceted approach is essential for the unambiguous characterization of this compound. The primary analytical techniques employed include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for this volatile compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and for quantitative analysis.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the wavelengths of maximum absorbance, which can be useful for detection in chromatographic methods.
Synthesis of this compound
The synthesis of this compound can be achieved via the Fischer indole synthesis.[1]
Experimental Protocol:
-
Combine (4-methoxyphenyl)hydrazine hydrochloride (1.0 equivalent) and 3-methyl-2-butanone (isopropyl methyl ketone) (1.0 equivalent) in glacial acetic acid.
-
Reflux the mixture with stirring for several hours.
-
Cool the reaction mixture to room temperature and neutralize it with a suitable base (e.g., sodium carbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., chloroform or ethyl acetate).
-
Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product using flash column chromatography to obtain pure this compound.
Spectroscopic and Chromatographic Data
NMR Spectroscopy
Note: The following are predicted chemical shifts based on the analysis of structurally similar indole derivatives. Actual experimental values may vary.
Table 1: Predicted ¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 7.2 | d | 1H | Aromatic-H |
| ~ 6.8 | dd | 1H | Aromatic-H |
| ~ 6.7 | d | 1H | Aromatic-H |
| ~ 3.8 | s | 3H | -OCH₃ |
| ~ 2.2 | s | 3H | C2-CH₃ |
| ~ 1.3 | s | 6H | C3-(CH₃)₂ |
Table 2: Predicted ¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 185 | C=N (C2) |
| ~ 155 | Aromatic-C (C5) |
| ~ 145 | Aromatic-C |
| ~ 140 | Aromatic-C |
| ~ 120 | Aromatic-C |
| ~ 110 | Aromatic-C |
| ~ 105 | Aromatic-C |
| ~ 55 | -OCH₃ |
| ~ 50 | C3 |
| ~ 25 | C3-(CH₃)₂ |
| ~ 15 | C2-CH₃ |
Mass Spectrometry
Table 3: Predicted Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₂H₁₅NO |
| Molecular Weight | 189.25 g/mol |
| Predicted [M]+ m/z | 189 |
| Major Fragment Ions (m/z) | 174 ([M-CH₃]⁺), 146 ([M-C₃H₇]⁺) |
Chromatographic Data
Table 4: Representative Chromatographic Conditions
| Technique | Column | Mobile Phase/Carrier Gas | Detection |
| HPLC | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Gradient of Acetonitrile and Water (with 0.1% formic acid) | UV at ~278 nm |
| GC-MS | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) | Helium | Electron Ionization (EI) |
Detailed Analytical Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).
-
Instrumentation: Use a standard GC-MS system equipped with a capillary column suitable for the analysis of semi-volatile organic compounds.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).
-
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Compare the obtained mass spectrum with the predicted fragmentation pattern.
High-Performance Liquid Chromatography (HPLC)
Protocol:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Instrumentation: Use a standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient elution using acetonitrile and water containing an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is typically effective.
-
Flow Rate: A standard flow rate of 1.0 mL/min is recommended.
-
Column Temperature: Maintain a constant temperature (e.g., 25-30 °C) to ensure reproducible retention times.
-
Injection Volume: 10-20 µL.
-
Detection: Monitor the elution profile at the wavelength of maximum absorbance (λmax), which is expected to be around 278 nm for this class of compounds.
-
-
Data Analysis: Determine the retention time of the main peak and calculate the purity of the sample based on the peak area percentage. For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound and the solvents and reagents used in these analytical procedures. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All procedures should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information.
References
Application Notes and Protocols for the NMR Analysis of 5-Methoxy-2,3,3-trimethyl-3H-indole
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Methoxy-2,3,3-trimethyl-3H-indole is a heterocyclic compound belonging to the indolenine family. The structural elucidation and purity assessment of such molecules are critical in research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the molecular structure of organic compounds. This document provides detailed application notes and protocols for the ¹H and ¹³C NMR analysis of this compound, including predicted spectral data and standardized experimental procedures.
Predicted NMR Data
Due to the limited availability of experimentally acquired spectra for this compound in the public domain, the following ¹H and ¹³C NMR data are predicted based on the analysis of structurally similar compounds. These predictions provide expected chemical shift ranges and signal multiplicities.
¹H NMR (Proton NMR) Data Summary
The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is summarized in the table below. The chemical shifts (δ) are expressed in parts per million (ppm) relative to tetramethylsilane (TMS).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| 2-CH₃ | 2.1 - 2.3 | Singlet (s) | 3H |
| 3-(CH₃)₂ | 1.2 - 1.4 | Singlet (s) | 6H |
| 5-OCH₃ | 3.8 - 3.9 | Singlet (s) | 3H |
| H-4 | 7.2 - 7.4 | Doublet (d) | 1H |
| H-6 | 6.7 - 6.9 | Doublet of doublets (dd) | 1H |
| H-7 | 6.6 - 6.8 | Doublet (d) | 1H |
¹³C NMR (Carbon NMR) Data Summary
The predicted ¹³C NMR spectrum, including expected chemical shifts for each carbon atom, is presented below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 175 - 185 |
| C-3 | 50 - 55 |
| C-3a | 145 - 150 |
| C-4 | 120 - 125 |
| C-5 | 155 - 160 |
| C-6 | 110 - 115 |
| C-7 | 105 - 110 |
| C-7a | 140 - 145 |
| 2-CH₃ | 15 - 20 |
| 3-(CH₃)₂ | 25 - 30 |
| 5-OCH₃ | 55 - 60 |
Experimental Protocols
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound is detailed below.
1. Sample Preparation
-
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃) of high purity (≥99.8 atom % D)
-
NMR tube (5 mm diameter, high precision)
-
Pipettes and a clean, dry vial
-
-
Procedure:
-
Weigh the required amount of the compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer the solution into the NMR tube using a pipette.
-
Cap the NMR tube securely.
-
2. NMR Spectrometer Setup and Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
General Settings:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a moderately concentrated sample.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants (J-values) in the ¹H spectrum.
-
Pick the peaks in both ¹H and ¹³C spectra.
Visualizations
Molecular Structure and Atom Numbering
The following diagram illustrates the chemical structure of this compound with atoms numbered for clarity in NMR signal assignments.
Experimental Workflow
The logical flow of the NMR analysis process is depicted in the diagram below.
Application Notes and Protocols for Mass Spectrometry of 5-Methoxy-2,3,3-trimethyl-3H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the mass spectrometric analysis of 5-Methoxy-2,3,3-trimethyl-3H-indole, a key intermediate in the synthesis of various biologically active compounds. This document outlines predicted fragmentation patterns, detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a framework for data presentation.
Predicted Mass Spectral Fragmentation
Understanding the fragmentation pattern of this compound is crucial for its unambiguous identification. Based on the principles of mass spectrometry and the known fragmentation of indole derivatives, the following key fragmentation pathways are proposed under electron ionization (EI).
The molecular ion ([M]⁺˙) of this compound (m/z 189.25) is expected to undergo several characteristic fragmentation reactions:
-
Loss of a methyl radical (-•CH₃): A primary fragmentation event is often the loss of a methyl group from the gem-dimethyl group at the C3 position, leading to a stable tertiary carbocation. This would result in a fragment ion at m/z 174.
-
Loss of the methoxy group (-•OCH₃): Cleavage of the methoxy group from the aromatic ring can occur, yielding an ion at m/z 158.
-
Retro-Diels-Alder (RDA) reaction: The 3H-indole structure can undergo a characteristic RDA reaction, leading to the cleavage of the heterocyclic ring.
-
Formation of characteristic indole ions: Indole derivatives are known to produce characteristic ions, such as the quinolinium or tropylium ion, through complex rearrangement and fragmentation processes.[1][2]
Quantitative Data Summary
For accurate quantification and comparison of experimental results, all quantitative data should be organized systematically. The following table provides a template for summarizing key mass spectrometric data for this compound and its potential fragments.
| Ion Description | Predicted m/z | Observed m/z | Relative Abundance (%) |
| Molecular Ion [M]⁺˙ | 189.25 | ||
| [M - CH₃]⁺ | 174.23 | ||
| [M - OCH₃]⁺ | 158.22 | ||
| Further Fragments | various |
Experimental Protocols
The following protocols provide a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and experimental goals.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.
1. Sample Preparation:
- Dissolve a known amount of the sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate to a final concentration of 1 mg/mL.
- Vortex the solution to ensure complete dissolution.
- If necessary, perform a serial dilution to achieve the desired concentration for analysis.
2. GC-MS Instrumentation and Parameters:
- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
- Injector Temperature: 250 °C.
- Injection Mode: Splitless (or split, depending on concentration).
- Injection Volume: 1 µL.
- Oven Temperature Program:
- Initial temperature: 80 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold: 5 minutes at 280 °C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Scan Range: m/z 40-400.
3. Data Analysis:
- Identify the peak corresponding to this compound based on its retention time.
- Analyze the mass spectrum of the peak and compare it with the predicted fragmentation pattern.
- Quantify the analyte using an appropriate internal or external standard calibration.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is a powerful technique for the sensitive and selective analysis of compounds in complex matrices.[3]
1. Sample Preparation:
- Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.
- Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
- Perform serial dilutions as needed.
2. LC-MS/MS Instrumentation and Parameters:
- Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
- Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent.
- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Program:
- Start with 5% B.
- Linearly increase to 95% B over 10 minutes.
- Hold at 95% B for 2 minutes.
- Return to 5% B and equilibrate for 3 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Ion Source Parameters:
- IonSpray Voltage: 5500 V.
- Temperature: 500 °C.
- Curtain Gas: 30 psi.
- Nebulizer Gas (GS1): 50 psi.
- Heater Gas (GS2): 50 psi.
- MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor ion would be the protonated molecule [M+H]⁺ (m/z 190.25). Product ions would be determined by initial full scan and product ion scan experiments based on the predicted fragmentation.
3. Data Analysis:
- Identify the analyte based on its retention time and specific MRM transitions.
- Develop a calibration curve using a series of standards to quantify the analyte in unknown samples.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the mass spectrometric analysis of this compound.
Caption: General workflow for the mass spectrometric analysis of target compounds.
References
Application Notes and Protocols: 5-Methoxy-2,3,3-trimethyl-3H-indole in Proteomics Research
A thorough investigation into the scientific literature and available chemical databases reveals no current, documented applications of 5-Methoxy-2,3,3-trimethyl-3H-indole specifically within the field of proteomics research. While this compound is known as a versatile precursor in organic synthesis, particularly in the development of pharmaceuticals and fluorescent probes, its direct use in protein analysis workflows such as quantitative labeling, enrichment, or in-situ detection has not been reported.[1][2]
The core of modern proteomics relies on techniques for the identification, quantification, and characterization of proteins and their post-translational modifications. Key to many of these workflows are specialized chemical reagents, such as isobaric tags (e.g., TMT and iTRAQ) for relative and absolute quantification, affinity tags for protein enrichment, and fluorescent dyes for imaging.[3][4][5][6] These reagents are designed with specific reactive groups to covalently bind to proteins or peptides and possess properties that facilitate their analysis by mass spectrometry or fluorescence microscopy.
Despite the indole scaffold present in this compound, which is a feature of some biologically active molecules and fluorescent compounds, there is no evidence to suggest it has been adapted or functionalized for proteomics applications. The compound in its current form lacks the necessary reactive groups (e.g., NHS ester, maleimide) to be used as a protein labeling agent.
Consequently, the creation of detailed application notes, experimental protocols, quantitative data summaries, and workflow diagrams for the use of this compound in proteomics is not feasible at this time. The generation of such materials would be speculative and without a scientific basis.
Researchers and drug development professionals interested in novel proteomics methodologies are encouraged to consult the extensive literature on established techniques and reagents. For specific research needs that are not met by current tools, the development of new chemical probes and labeling strategies is an active area of chemical biology research. The synthesis of novel derivatives of this compound with functionalities suitable for proteomics applications could be a potential area for future investigation, but as of now, no such applications are documented.
References
- 1. cenmed.com [cenmed.com]
- 2. Application of mass spectrometry in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 31241-19-7 [sigmaaldrich.com]
- 4. Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mass Spectrometry for Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Probes Derived from 5-Methoxy-2,3,3-trimethyl-3H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of fluorescent probes based on the 5-Methoxy-2,3,3-trimethyl-3H-indole core structure. This versatile heterocyclic compound serves as a key building block for the development of hemicyanine and styryl dyes, which exhibit valuable photophysical properties for various research applications, including biological imaging and sensing.
Overview of Fluorescent Probes from this compound
This compound is a readily available synthetic precursor for the construction of fluorescent dyes. The electron-donating methoxy group at the 5-position of the indole ring can enhance the fluorescence quantum yield and modulate the spectral properties of the resulting probes. By reacting the activated indole precursor with various aldehydes, a diverse library of fluorescent probes with different spectral characteristics and functionalities can be generated. These probes are particularly useful as styryl dyes, a class of fluorophores known for their applications in staining and imaging.
Synthesis of a Representative Hemicyanine Probe
A common strategy for synthesizing fluorescent probes from this compound involves a condensation reaction to form a hemicyanine dye. This process typically involves two main steps: quaternization of the indole nitrogen and subsequent condensation with an aromatic aldehyde.
A potential synthetic pathway is the reaction of a quaternized this compound derivative with an aldehyde, such as p-dimethylaminobenzaldehyde. This reaction extends the π-conjugation of the system, leading to a dye that absorbs and emits light at longer wavelengths.
Caption: General synthetic scheme for a hemicyanine probe.
Quantitative Data of a Representative Hemicyanine Probe
While specific photophysical data for probes derived directly from this compound is not extensively reported in the literature, data from structurally similar hemicyanine dyes can provide a useful reference. The following table summarizes representative data for a hemicyanine dye synthesized from a related indole precursor.
| Property | Value |
| Excitation Maximum (λex) | ~480 - 520 nm |
| Emission Maximum (λem) | ~580 - 620 nm |
| Molar Extinction Coefficient (ε) | > 40,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | 0.1 - 0.3 in ethanol |
Note: The data presented are representative values for hemicyanine dyes derived from similar indole precursors and may vary for the specific 5-methoxy derivative.
Experimental Protocols
Protocol 1: Synthesis of a Hemicyanine Fluorescent Probe
This protocol describes a general method for the synthesis of a hemicyanine dye via the condensation of a quaternized this compound with p-dimethylaminobenzaldehyde.
Materials:
-
1-Alkyl-5-methoxy-2,3,3-trimethyl-3H-indolium salt
-
p-Dimethylaminobenzaldehyde
-
Ethanol
-
Piperidine or Sodium Acetate (catalyst)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., dichloromethane/methanol mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 1-alkyl-5-methoxy-2,3,3-trimethyl-3H-indolium salt (1 equivalent) and p-dimethylaminobenzaldehyde (1.1 equivalents) in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine or sodium acetate to the reaction mixture.
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure hemicyanine dye.
-
Characterization: Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Caption: Experimental workflow for hemicyanine probe synthesis.
Protocol 2: General Staining Protocol for Cellular Imaging
This protocol provides a general guideline for using indole-derived hemicyanine dyes for staining cells in culture. Optimization may be required depending on the specific cell type and experimental conditions.
Materials:
-
Hemicyanine fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Cultured cells on coverslips or in imaging plates
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Grow cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).
-
Probe Preparation: Prepare a working solution of the hemicyanine probe by diluting the stock solution in cell culture medium or PBS to the desired final concentration (typically in the range of 1-10 µM).
-
Staining: Remove the cell culture medium and wash the cells once with PBS. Add the probe working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with warm PBS to remove excess unbound probe.
-
Imaging: Add fresh PBS or imaging buffer to the cells. Image the stained cells using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission wavelengths of the hemicyanine dye.
Caption: Workflow for cellular imaging with a hemicyanine probe.
Applications in Research
Fluorescent probes derived from this compound have potential applications in various research areas:
-
Cellular Imaging: As demonstrated in the protocol, these probes can be used as fluorescent stains for live-cell imaging, allowing for the visualization of cellular structures.
-
Environmental Sensing: The fluorescence of some styryl dyes is sensitive to the polarity of their microenvironment. This property can be exploited to develop probes that report on changes in the local environment, such as membrane potential or protein binding.
-
pH Sensing: The indole nitrogen can be protonated, leading to changes in the photophysical properties of the dye. This characteristic can be utilized to design fluorescent pH sensors for monitoring intracellular pH.
Disclaimer
The experimental protocols and data provided in these application notes are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup and applications. Always adhere to standard laboratory safety procedures when handling chemicals.
5-Methoxy-2,3,3-trimethyl-3H-indole: A Versatile Intermediate in Medicinal Chemistry
Introduction: 5-Methoxy-2,3,3-trimethyl-3H-indole, also known as 2,3,3-trimethyl-5-methoxyindolenine, is a heterocyclic compound that serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its unique structural features make it a valuable precursor in medicinal chemistry for the development of novel therapeutic agents and diagnostic tools. This indole derivative is particularly noted for its role in the synthesis of compounds targeting neurological disorders, as well as in the creation of fluorescent probes for biological imaging.[1]
Synthesis of this compound
A high-yield synthesis of this compound can be achieved via a modified Fischer indole synthesis.
Experimental Protocol:
-
Combine 4-methoxy-phenylhydrazine hydrochloride (1.0 equivalent) and isopropyl methyl ketone (1.0 equivalent) in glacial acetic acid.
-
Reflux the mixture with stirring for 10 hours.
-
After cooling, neutralize the reaction mixture with a 1 M solution of sodium carbonate (Na₂CO₃).
-
Dilute the mixture with water and extract the product with chloroform (CHCl₃) three times.
-
Dry the combined organic layers over magnesium sulfate (MgSO₄) and remove the solvent by evaporation.
-
This procedure yields this compound as a red, viscous oil with a reported yield of 95%.[2]
Reaction Workflow:
Caption: Fischer indole synthesis of the target intermediate.
Applications in Medicinal Chemistry
The indole scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key starting material for various applications.
Precursor for Serotonin Receptor Ligands
Derivatives of 5-methoxyindole are structurally related to the neurotransmitter serotonin and are utilized in the synthesis of compounds that interact with serotonin receptors. These receptors are implicated in a wide range of physiological and pathological processes, making them important drug targets.
Signaling Pathway of Serotonin (5-HT) Synthesis:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methoxy-2,3,3-trimethyl-3H-indole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 5-Methoxy-2,3,3-trimethyl-3H-indole synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via the Fischer indole synthesis.
Issue 1: Low or No Product Yield
-
Possible Cause 1: Incomplete Reaction
-
Solution: The reaction may require more time or a higher temperature to proceed to completion. Monitor the reaction progress using thin-layer chromatography (TLC). If the starting materials are still present after an extended period, consider incrementally increasing the reaction temperature. Be cautious, as excessively high temperatures can lead to degradation.[1]
-
-
Possible Cause 2: Suboptimal Acid Catalyst
-
Solution: The choice and concentration of the acid catalyst are critical for the success of the Fischer indole synthesis.[1][2] If the yield is low, consider experimenting with different Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂, BF₃).[1][3] Polyphosphoric acid (PPA) is often a good alternative to consider.[1] The concentration of the catalyst can also significantly impact the product distribution and yield.[1]
-
-
Possible Cause 3: Degradation of Starting Material or Product
-
Solution: The electron-donating nature of the methoxy group can make the starting materials and product sensitive to harsh acidic conditions and high temperatures, leading to decomposition.[1] Start the reaction at a lower temperature and gradually increase it while monitoring for product formation and decomposition by TLC.[1] Prolonged reaction times can also contribute to degradation.[1]
-
-
Possible Cause 4: Impure Starting Materials
Issue 2: Formation of Significant Side Products
-
Possible Cause 1: Dimerization
-
Solution: Dimeric byproducts can form under acidic conditions.[1] To minimize their formation, try using milder acids and lower reaction temperatures.[1] High concentrations of reactants can favor intermolecular reactions; therefore, consider adding one of the reactants slowly to the reaction mixture to maintain a low concentration of reactive intermediates.[1]
-
-
Possible Cause 2: Chlorinated Impurities (when using HCl)
-
Solution: The formation of chlorinated byproducts is a known side reaction when using methoxy-substituted phenylhydrazones with hydrochloric acid, where the methoxy group can be displaced by a chloride ion.[1] To prevent this, consider using a non-chlorinated acid catalyst such as sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride (ZnCl₂) or boron trifluoride (BF₃).[1]
-
Issue 3: Difficulty in Product Purification
-
Possible Cause 1: Presence of Tarry Byproducts
-
Solution: The formation of dark, tarry substances is often a result of harsh reaction conditions.[4] To minimize this, use the mildest effective acid catalyst and the lowest possible reaction temperature. After the reaction, a workup procedure involving neutralization and extraction can help remove some of the polar impurities. If tars persist, column chromatography may be necessary.
-
-
Possible Cause 2: Co-elution of Impurities during Chromatography
-
Solution: If chlorinated byproducts have formed, they can be difficult to separate from the desired product due to similar polarities.[1] In such cases, careful optimization of the column chromatography conditions (e.g., solvent system, gradient elution) is required. Recrystallization can also be an effective final purification step to obtain a highly pure product.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The Fischer indole synthesis is a widely used and versatile method for constructing the indole nucleus and is commonly employed for the synthesis of 5-methoxyindoles, including this compound.[2][3] This method involves the reaction of a substituted phenylhydrazine (4-methoxyphenylhydrazine) with a ketone (3-methyl-2-butanone) under acidic conditions.[3][5]
Q2: What is a good starting point for the reaction conditions for the Fischer indole synthesis of this compound?
A2: A reported high-yield (95%) synthesis involves refluxing 4-methoxyphenylhydrazine hydrochloride and 3-methyl-2-butanone in glacial acetic acid for 10 hours.[5] This provides a good starting point for optimization.
Q3: Can I perform this reaction as a one-pot synthesis?
A3: Yes, the Fischer indole synthesis is often performed as a one-pot reaction where the phenylhydrazone is formed in situ.[2] However, in some cases, a two-step procedure where the phenylhydrazone intermediate is pre-formed and purified before the cyclization step can lead to an improved overall yield.[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q5: What are the recommended storage conditions for this compound?
A5: The product should be stored in a cool, dark, and dry place. It is advisable to store it in a sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Quantitative Data Summary
The following table summarizes various reaction conditions and their reported yields for the synthesis of 5-methoxyindoles, providing a basis for comparison and optimization.
| Starting Materials | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-methoxyphenylhydrazine HCl, 3-methyl-2-butanone | Glacial Acetic Acid | Acetic Acid | Reflux | 10 | 95 | [5] |
| 4-methoxyphenylhydrazine, a carbonyl compound | PPA | - | 80-100 | 1-3 | High | [1] |
| 5-bromoindole, sodium methoxide | CuBr/phenanthroline | Methanol | 120 | 10 | >95 | [4] |
| o,p-Nitrophenylhydrazine HCl, isopropyl methyl ketone | Acetic Acid/HCl | Acetic Acid/HCl | Reflux | 4 | 30 | |
| p-Nitrophenylhydrazine HCl, isopropyl methyl ketone | Acetic Acid | Acetic Acid | Reflux | 1.5 | 10 |
Experimental Protocols
High-Yield Synthesis of this compound via Fischer Indole Synthesis [5]
This protocol is adapted from a literature procedure with a reported yield of 95%.
Materials:
-
4-methoxyphenylhydrazine hydrochloride (0.223 g, 1.62 mmol)
-
3-Methyl-2-butanone (isopropyl methyl ketone) (0.139 g, 1.62 mmol)
-
Glacial acetic acid (10 mL)
-
1 M Sodium carbonate (Na₂CO₃) solution
-
Water (H₂O)
-
Chloroform (CHCl₃)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxyphenylhydrazine hydrochloride (0.223 g) and 3-methyl-2-butanone (0.139 g) to glacial acetic acid (10 mL).
-
Heat the mixture to reflux with stirring for 10 hours.
-
After 10 hours, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a 1 M solution of sodium carbonate.
-
Dilute the neutralized mixture with water (100 mL).
-
Extract the aqueous layer with chloroform (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation to obtain the product as a red, viscous oil.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for improving synthesis yield.
References
Technical Support Center: Purification of 5-Methoxy-2,3,3-trimethyl-3H-indole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Methoxy-2,3,3-trimethyl-3H-indole. The following information is designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the typical physical state of crude this compound after synthesis?
A1: Following synthesis, particularly through the Fischer indole synthesis, this compound is often obtained as a red, viscous oil.[1] Its physical form can also be a liquid, solid, or semi-solid lump, which can present challenges for purification.
Q2: What are the common impurities found in crude this compound?
A2: Common impurities typically arise from the Fischer indole synthesis and may include unreacted starting materials such as 4-methoxyphenylhydrazine and isopropyl methyl ketone.[2][3][4] Side-products from the cyclization reaction and colored degradation products resulting from air oxidation of the indole nucleus can also be present.[5]
Q3: How stable is this compound during purification and storage?
A3: Indole derivatives, in general, can be susceptible to air oxidation, which can be accelerated by exposure to light and heat.[5] For long-term stability, it is recommended to store the purified compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[6]
Q4: My compound is colorless. How can I visualize it during thin-layer chromatography (TLC)?
A4: Most indole derivatives are UV-active and will appear as dark spots on a TLC plate with a fluorescent indicator (F254) when viewed under short-wave UV light (254 nm).[7] For more specific visualization, Ehrlich's reagent can be used as a staining agent, which typically produces blue or purple spots with indoles.[7] An iodine chamber can also be used to visualize most organic compounds as temporary yellow-brown spots.[7]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product "oils out" instead of crystallizing. | The compound's melting point is lower than the boiling point of the solvent. The rate of cooling is too rapid. The chosen solvent is not ideal. | - Try using a lower-boiling point solvent or a different solvent system. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Consider using a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not). Add the poor solvent dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool slowly.[8] |
| Low or no crystal formation upon cooling. | Too much solvent was used, preventing the solution from becoming saturated. The compound is too soluble in the chosen solvent, even at low temperatures. | - Evaporate some of the solvent to concentrate the solution and attempt to recrystallize. - Select a different solvent in which the compound has lower solubility at cold temperatures. - Try adding an anti-solvent (a miscible solvent in which the product is insoluble) to the solution.[5] |
| Colored impurities remain in the crystals. | The colored impurity co-crystallizes with the product. | - Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool. Use charcoal sparingly to avoid adsorbing the desired product.[5] |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the desired compound from impurities. | The polarity of the eluent is not optimal. The column is overloaded with the crude product. | - Adjust the solvent system polarity. If the compound elutes too quickly (high Rf), decrease the eluent's polarity. If it moves too slowly (low Rf), increase the polarity. A good starting point for indole derivatives is a mixture of hexane and ethyl acetate.[9] - Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight). |
| Streaking or tailing of the compound spot on TLC and the column. | The compound is interacting too strongly with the acidic silica gel. The compound is not fully soluble in the eluent. | - Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[10][11] - Ensure the compound is fully dissolved before loading it onto the column. If necessary, use a stronger, more polar solvent to dissolve the sample for loading, but use a minimal amount. |
| The compound does not elute from the column. | The eluent is not polar enough. The compound has irreversibly adsorbed to the silica gel. | - Gradually increase the polarity of the eluent. A gradient elution from a non-polar to a more polar solvent system can be effective. For highly polar compounds, adding a small percentage of methanol to the eluent may be necessary.[9] - If the compound is basic, adding triethylamine to the eluent can help with elution.[12] |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and may require screening.
-
Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Ideal solvents will dissolve the compound when hot but not at room temperature.
-
Promising single solvents include ethanol, isopropanol, or acetone.
-
Common solvent pairs to consider are hexane/ethyl acetate, hexane/acetone, or ethanol/water.[8][13]
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (or the more soluble solvent of a pair) to just dissolve the compound. Stir and heat the mixture gently.
-
-
Decolorization (Optional):
-
If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
-
Hot Filtration (if charcoal was used):
-
Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove the charcoal.
-
-
Crystallization:
-
If using a solvent pair, add the hot, less soluble solvent dropwise until the solution becomes slightly turbid. Add a drop or two of the more soluble solvent to redissolve the precipitate.
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
Protocol 2: Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel chromatography.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Eluent Selection:
-
Use thin-layer chromatography (TLC) to determine a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate.[9]
-
Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the desired compound.
-
For this basic compound, consider adding 0.1-1% triethylamine to the eluent to improve peak shape and recovery.[10]
-
-
Column Packing:
-
Pack a glass column with a slurry of silica gel in the initial, less polar eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane).
-
Carefully load the sample solution onto the top of the silica bed.
-
-
Elution:
-
Begin eluting with the solvent system determined by TLC.
-
A gradient elution can be employed by gradually increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Quantitative Data Summary
| Purification Technique | Parameter | Recommended Value/System | Expected Purity | Reference |
| Recrystallization | Solvent System | Hexane/Ethyl Acetate, Hexane/Acetone, Ethanol/Water | >98% (variable) | [8][13] |
| Flash Chromatography | Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | >99% | [11] |
| Mobile Phase | Hexane/Ethyl Acetate gradient (with 0.1-1% Triethylamine) | [9][10] | ||
| HPLC (for high purity) | Stationary Phase | C18 reverse-phase column | >99.5% | [14][15] |
| Mobile Phase | Acetonitrile/Water (with formic acid for MS compatibility) | [14] |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting guide for recrystallization issues.
References
- 1. 2,3,3-Trimethyl-5-methoxy-3H-indole synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. benchchem.com [benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 13. reddit.com [reddit.com]
- 14. Separation of 2,3,3-Trimethyl-3H-indole-5-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Separation of 1H-Indole, 2,3-dihydro-2-[[(4-methoxyphenyl)azo]methylene]-1,3,3-trimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 5-Methoxyindoles
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-methoxyindoles.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of 5-methoxyindoles in a question-and-answer format.
Issue 1: Low Yield in Fischer Indole Synthesis
Q: My Fischer indole synthesis of 5-methoxyindole is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in the Fischer indole synthesis of 5-methoxyindoles can be attributed to several factors, including incomplete reactions, degradation of materials under harsh acidic conditions, and the formation of side products. The electron-donating nature of the methoxy group can sometimes promote undesired side reactions.[1]
Troubleshooting Steps:
-
Optimize the Acid Catalyst: The choice and concentration of the acid catalyst are critical. While strong Brønsted acids like HCl and H₂SO₄, or Lewis acids such as ZnCl₂ and BF₃ are commonly used, their concentration can significantly affect the product distribution.[1][2] Consider experimenting with different catalysts and concentrations. Polyphosphoric acid (PPA) is often a good alternative.[1][3]
-
Control Reaction Temperature and Time: Elevated temperatures can encourage side reactions and decomposition.[3] It is advisable to start at a lower temperature and gradually increase it, while monitoring the reaction's progress using thin-layer chromatography (TLC).[1]
-
Ensure Purity of Starting Materials: Impurities in the 4-methoxyphenylhydrazine or the carbonyl compound can interfere with the reaction, leading to byproduct formation.
-
Consider a Two-Step Procedure: Instead of a one-pot reaction, pre-forming the phenylhydrazone intermediate before the cyclization step can sometimes improve the overall yield. This allows for the purification of the hydrazone and independent optimization of the cyclization conditions.[1]
Issue 2: Presence of Chlorinated Impurities in Fischer Indole Synthesis
Q: I am observing chlorinated byproducts in the mass spectrum of my 5-methoxyindole synthesized via the Fischer route using HCl. What is the cause and how can I prevent this?
A: The formation of chlorinated byproducts is a known "abnormal" side reaction in the Fischer indole synthesis when using methoxy-substituted phenylhydrazones with hydrochloric acid.[1] The methoxy group can be displaced by a chloride ion from the acid catalyst.[1][4]
Preventative Measures:
-
Use a Non-Halogenated Acid: Switch to a non-halogenated Brønsted acid like sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA).
-
Employ a Lewis Acid: Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃) are also effective alternatives.[1]
Issue 3: Formation of Dimeric Byproducts
Q: I am observing significant amounts of dimeric byproducts in my indole synthesis. What is the cause and how can I minimize their formation?
A: Dimerization can occur under the acidic conditions of many indole syntheses. The electron-rich indole nucleus can react with another protonated indole molecule or a reactive intermediate.
Troubleshooting Steps:
-
Control Reactant Concentrations: High concentrations of starting materials can favor intermolecular reactions that lead to dimers. Running the reaction at a higher dilution may reduce the rate of dimerization.[1]
-
Optimize Acid Catalyst and Temperature: As with other side reactions, the choice of acid and reaction temperature can influence dimer formation. Milder acids and lower temperatures are generally preferable.[1]
-
Slow Addition of Reagents: Adding one of the reactants slowly to the reaction mixture can help maintain a low concentration of reactive intermediates, thereby disfavoring dimerization.[1]
Issue 4: Poor Regioselectivity in Bischler-Möhlau Synthesis
Q: My Bischler-Möhlau synthesis of a 5-methoxyindole derivative is yielding a mixture of regioisomers. How can I improve the regioselectivity?
A: The Bischler-Möhlau synthesis is known to sometimes suffer from unpredictable regioselectivity, particularly with substituted anilines. Cyclization can occur at different positions on the aniline ring, leading to a mixture of indole isomers.
Strategies to Improve Regioselectivity:
-
Steric Hindrance: The regioselectivity can be influenced by steric hindrance. Modifying the substituents on the α-bromoacetophenone or the aniline may direct the cyclization to the desired position.
-
Catalyst Choice: The choice of acid catalyst can sometimes influence the regioselectivity. Experimenting with different Lewis and Brønsted acids may be beneficial.[3]
-
Modified Procedures: Consider exploring modified Bischler synthesis protocols that may offer better regioselectivity.[3]
Quantitative Data Summary
The following table summarizes reaction conditions and yields for different synthetic methods to produce 5-methoxyindoles.
| Synthesis Method | Starting Materials | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Fischer Indole | 4-Methoxyphenylhydrazine, Ethyl 2-oxobutanoate | Polyphosphoric acid (PPA) | 80-100 | 1-3 | Not specified | [1] |
| Ullmann Condensation | 5-Bromoindole, Sodium methoxide | Cuprous bromide, Phenanthroline | 120 | 10 | Not specified | [3] |
| Ullmann Condensation | 5-Bromoindole, Sodium methoxide | Cuprous bromide, Phenanthroline, Methylimidazole | 110 | 10 | Not specified | [5] |
| Bischler-Möhlau | p-Anisidine, α-halo-ketone | Acid catalyst | Varies | Varies | Varies | [3] |
| Madelung | N-(5-methoxy-2-methylphenyl)acetamide | Strong base (e.g., NaOEt) | High temperature | Varies | Varies | [6] |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of a 5-Methoxyindole Derivative
This protocol describes the synthesis of a 2,3-disubstituted 5-methoxyindole.
Materials:
-
4-Methoxyphenylhydrazine hydrochloride
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Ethyl 2-oxobutanoate (ethyl ethylacetoacetate)
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Sodium acetate
-
Polyphosphoric acid (PPA)
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Ethyl acetate
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Hexane
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Anhydrous sodium sulfate
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Silica gel
Procedure:
Step 1: Hydrazone Formation
-
In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol).
-
Add sodium acetate to neutralize the hydrochloride salt.
-
Add ethyl 2-oxobutanoate to the mixture.
-
Stir the reaction at room temperature for 1-2 hours, monitoring for the complete consumption of the hydrazine by TLC.
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Extract the formed hydrazone with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
Step 2: Indolization
-
To the crude or purified hydrazone, add polyphosphoric acid (PPA).
-
Heat the mixture to 80-100 °C with stirring.
-
Monitor the reaction by TLC until the hydrazone is consumed (typically 1-3 hours).[1]
-
Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
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Extract the product with ethyl acetate.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).[1]
Protocol 2: Palladium-Catalyzed Synthesis of a 5-Methoxyindole Derivative
This protocol outlines a general procedure for a palladium-catalyzed indole synthesis.
Materials:
-
Substituted o-haloaniline
-
Alkyne
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (if required)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., DMF, dioxane)
-
Ethyl acetate
-
Celite
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
To a reaction tube, add the substituted o-haloaniline, base, and a stir bar.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst and a ligand (if required) under the inert atmosphere.
-
Add a degassed solvent.
-
Add the alkyne (typically 1.5-2 equivalents).[1]
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C).
-
Stir the reaction for the required time, monitoring by TLC or GC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Visualizations
Caption: Fischer indole synthesis pathway and common side reactions.
Caption: A logical workflow for troubleshooting 5-methoxyindole synthesis.
References
Stability issues of 5-Methoxy-2,3,3-trimethyl-3H-indole under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5-Methoxy-2,3,3-trimethyl-3H-indole under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic environments?
This compound, like other indolenine derivatives, can be susceptible to degradation under acidic conditions. The primary concerns include protonation of the imine nitrogen, which can lead to a cascade of reactions such as hydrolysis, dimerization, or polymerization, and potential side reactions involving the methoxy group.[1] The stability is highly dependent on the acid concentration, temperature, and reaction time.[2]
Q2: I am observing a loss of my starting material and the formation of a complex mixture of products when using a strong acid. What is happening?
The use of strong acids such as HCl or H₂SO₄ can lead to the degradation of this compound.[1] The highly acidic environment can promote side reactions and decomposition of the indole nucleus.[2] It is recommended to optimize the acid catalyst and reaction conditions. Consider using milder acids or Lewis acids to minimize degradation.[1]
Q3: My reaction is producing a significant amount of high-molecular-weight, insoluble material. What could be the cause?
The formation of insoluble, high-molecular-weight byproducts is often indicative of polymerization.[3] Under strongly acidic conditions, the protonated indole ring becomes highly reactive and can undergo intermolecular reactions, leading to the formation of polymers.[3]
Q4: Can the methoxy group on the indole ring be affected by acidic conditions?
Yes, electron-donating groups like the methoxy group can influence the reactivity of the indole. In some cases, particularly with strong acids like HCl, the methoxy group can be displaced by a counter-ion from the acid, leading to chlorinated or other substituted byproducts.[1]
Troubleshooting Guides
Issue 1: Low Yield and Product Degradation
Symptoms:
-
Low recovery of the desired product.
-
Presence of multiple unknown spots on TLC.
-
Discoloration of the reaction mixture.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Harsh Acidic Conditions | Optimize the acid catalyst by testing a range of Brønsted and Lewis acids. Polyphosphoric acid (PPA) can be a good alternative.[1][2] |
| High Reaction Temperature | Start the reaction at a lower temperature and gradually increase it while monitoring progress. Elevated temperatures can promote decomposition.[2] |
| Prolonged Reaction Time | Monitor the reaction closely using TLC and quench it as soon as the starting material is consumed to prevent product degradation.[2] |
| Impure Starting Materials | Ensure the purity of this compound and other reagents, as impurities can lead to side reactions.[2] |
Issue 2: Formation of Dimeric Byproducts
Symptoms:
-
A significant peak in the mass spectrum corresponding to twice the molecular weight of the starting material.
-
Isolation of a byproduct with a dimeric structure.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| High Reactant Concentration | Run the reaction at a higher dilution to disfavor intermolecular reactions that lead to dimerization.[1] |
| Suboptimal Acid Catalyst | Experiment with milder acid catalysts and lower concentrations to reduce the rate of dimerization.[1] |
| Reactive Intermediates | Add one of the reactants slowly to the reaction mixture to maintain a low concentration of reactive intermediates.[1] |
Experimental Protocols
General Protocol for Reactions in Acidic Media (Adapted from Fischer Indole Synthesis)
This protocol provides a general framework. Specific conditions should be optimized for your particular reaction.
-
Reagent Preparation: Ensure all solvents and reagents are pure and dry, especially if anhydrous conditions are required.[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound in an appropriate solvent.
-
Acid Addition: Slowly add the chosen acid catalyst to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and neutralize it carefully with a suitable base (e.g., 1 M NaOH).
-
Extraction: Extract the product with an organic solvent (e.g., CDCl₃).
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product using column chromatography.
Visualizations
Caption: Proposed degradation pathway of this compound in strong acid.
Caption: Workflow for troubleshooting unexpected experimental outcomes.
Caption: Key parameters influencing product yield and byproduct formation.
References
Technical Support Center: Optimization of Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to optimizing the reaction conditions for the Fischer indole synthesis. It includes troubleshooting advice for common experimental issues, answers to frequently asked questions, detailed experimental protocols, and comparative data to facilitate reaction optimization.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during the Fischer indole synthesis in a question-and-answer format.
Question 1: My Fischer indole synthesis is resulting in a low yield. What are the common causes and how can I improve it?
Answer:
Low yields in the Fischer indole synthesis are a common problem and can be attributed to several factors. The reaction is known to be sensitive to a variety of parameters. Here is a step-by-step guide to troubleshooting low yields:
-
Purity of Starting Materials: Ensure the arylhydrazine and the carbonyl compound (aldehyde or ketone) are of high purity. Impurities can lead to side reactions that consume starting materials and lower the overall yield. It is often beneficial to use freshly distilled or recrystallized starting materials.
-
Catalyst Choice and Concentration: The selection and amount of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are effective, but the optimal choice depends on the specific substrates.[1][2] A screening of different acid catalysts is recommended. Polyphosphoric acid (PPA) is often a highly effective catalyst for this reaction.[3]
-
Reaction Temperature and Time: The Fischer indole synthesis typically requires elevated temperatures to proceed.[4] However, excessively high temperatures or prolonged reaction times can lead to the decomposition of reactants and products. Monitoring the reaction's progress using thin-layer chromatography (TLC) is crucial to determine the optimal reaction time and temperature. Microwave-assisted synthesis can be a valuable alternative, often leading to higher yields and significantly shorter reaction times.
-
Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents such as DMSO and acetic acid are commonly used. In some instances, conducting the reaction neat (without a solvent) can be effective.
-
Atmosphere: For substrates that are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side products.
-
One-Pot Procedures: To minimize the loss of material during transfers and purifications, consider a one-pot procedure where the formation of the hydrazone intermediate and the subsequent indolization occur in the same reaction vessel without isolation of the intermediate.
Question 2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions, and how can I minimize them?
Answer:
The formation of byproducts is a frequent challenge in the Fischer indole synthesis. Common side products include those arising from aldol condensation of the carbonyl compound or Friedel-Crafts type reactions. Careful control of the reaction conditions is key to minimizing these unwanted reactions. Optimizing the reaction temperature, time, and acid concentration can significantly reduce the formation of side products.
Question 3: My reaction has completely failed, and I am only recovering starting materials or a complex mixture of unidentifiable products. What could be the issue?
Answer:
Complete reaction failure can be disheartening but is often traceable to specific factors:
-
Substituent Effects: The electronic properties of the substituents on both the arylhydrazine and the carbonyl compound can dramatically influence the reaction's success. Strong electron-donating groups on the carbonyl component can promote a competing N-N bond cleavage reaction, which can outcompete the desired cyclization, leading to reaction failure.[5]
-
Steric Hindrance: Bulky substituents on the ortho-position of the arylhydrazine can sterically hinder the key[6][6]-sigmatropic rearrangement step, preventing the reaction from proceeding.
-
Unstable Intermediates: The intermediate hydrazone may be unstable under the reaction conditions, leading to decomposition before it can cyclize. In such cases, forming the hydrazone in situ under milder conditions may be beneficial.
Question 4: I am having difficulty purifying my final indole product. What are some effective purification strategies?
Answer:
Purification of indoles from the Fischer synthesis can be challenging due to the presence of starting materials, catalysts, and byproducts. Here are some common and effective purification techniques:
-
Column Chromatography: This is the most widely used method for purifying indoles. Careful selection of the eluent system is critical for achieving good separation. A gradient elution, gradually increasing the polarity of the solvent, can often provide better results. For indoles that are sensitive to acidic silica gel, using neutralized silica gel or switching to alumina can be beneficial.[7]
-
Recrystallization: If the indole product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining a pure product.
-
Acid-Base Extraction: The N-H proton of the indole ring is weakly acidic, which can sometimes be exploited for purification via acid-base extraction to remove non-acidic impurities. However, caution should be exercised as some indoles are sensitive to strong acids or bases.
Frequently Asked Questions (FAQs)
Q1: Can I synthesize the parent, unsubstituted indole using the Fischer indole synthesis?
A1: The direct synthesis of unsubstituted indole via the Fischer method is problematic because the required carbonyl compound, acetaldehyde, often fails to give the desired product under standard conditions. However, indole can be prepared by using pyruvic acid as the starting carbonyl compound to form 2-indolecarboxylic acid, which can then be decarboxylated by heating.
Q2: What is the role of the acid catalyst in the Fischer indole synthesis?
A2: The acid catalyst is crucial for several steps in the reaction mechanism. It facilitates the formation of the hydrazone, promotes its tautomerization to the key ene-hydrazine intermediate, and catalyzes the final cyclization and elimination of ammonia to form the aromatic indole ring.
Q3: Are there greener or more environmentally friendly approaches to the Fischer indole synthesis?
A3: Yes, several approaches aim to make the Fischer indole synthesis more environmentally benign. Microwave-assisted synthesis, for example, can significantly reduce reaction times and energy consumption.[8] Additionally, solvent-free (neat) reactions or the use of more environmentally friendly solvents are being explored. Mechanochemical methods, which involve grinding solid reactants together, also offer a solvent-free alternative.[9]
Data Presentation
The following tables summarize quantitative data on the effect of different catalysts and solvents on the yield of the Fischer indole synthesis for specific reactions, allowing for easy comparison.
Table 1: Comparison of Acid Catalysts in the Synthesis of 2-Phenylindole from Acetophenone and Phenylhydrazine
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Zinc chloride (ZnCl₂) | None | 170 | 0.1 | 72-80 |
| Polyphosphoric acid (PPA) | None | 150-160 | 0.25 | High (not specified) |
| Boron trifluoride etherate (BF₃·OEt₂) | Ethanol | Reflux | Not Specified | 90 |
Table 2: Comparison of Solvents in the Mechanochemical Synthesis of an Indole Derivative
| Catalyst System | Grinding Time (min) | Yield (%) |
| NaHSO₄ | Not specified | 46 |
| Oxalic Acid & Dimethylurea | 100 | 56 |
| Oxalic Acid & Dimethylurea | >100 | >56 |
Experimental Protocols
Below are detailed methodologies for key experimental variations of the Fischer indole synthesis.
Protocol 1: Classical Fischer Indole Synthesis of 2-Phenylindole using Zinc Chloride
Step 1: Formation of Acetophenone Phenylhydrazone
-
In a suitable flask, warm a mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) on a steam bath for one hour.
-
Dissolve the hot mixture in 80 mL of 95% ethanol.
-
Induce crystallization by agitating the solution and then cool in an ice bath.
-
Collect the crystalline product by filtration and wash with 25 mL of cold ethanol. The expected yield of acetophenone phenylhydrazone is 87-91%.[6]
Step 2: Cyclization to 2-Phenylindole
-
Thoroughly mix the freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) with powdered anhydrous zinc chloride (250 g) in a tall 1-L beaker.
-
Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously. The solid mass should become liquid within 3-4 minutes.
-
Remove the beaker from the oil bath and continue stirring for an additional 5 minutes.
-
To prevent the mixture from solidifying into a hard mass, stir in 200 g of clean sand.
-
Digest the mixture overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid to dissolve the zinc chloride.
-
Filter the solid mixture of sand and crude 2-phenylindole and boil the solids with 600 mL of 95% ethanol.
-
Decolorize the hot ethanol solution with activated charcoal (Norit) and filter.
-
Upon cooling the filtrate, 2-phenylindole will crystallize. Collect the product by filtration and wash with cold ethanol. The total yield is typically 72-80%.[6]
Protocol 2: Microwave-Assisted Fischer Indole Synthesis of 2-Phenylindole
Materials:
-
Phenylhydrazine
-
Acetophenone
-
Eaton's Reagent (7.7 wt % phosphorus pentoxide in methanesulfonic acid)
-
Microwave reactor
Procedure:
-
In a microwave process vial, combine phenylhydrazine, acetophenone, and Eaton's reagent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 170°C for 10 minutes with magnetic stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Carefully quench the reaction by pouring the mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the crude product with water and recrystallize from ethanol to obtain pure 2-phenylindole.
Mandatory Visualizations
Caption: General workflow of the Fischer indole synthesis.
Caption: A logical workflow for troubleshooting the Fischer indole synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
How to prevent oxidation of 5-Methoxy-2,3,3-trimethyl-3H-indole
Welcome to the Technical Support Center for 5-Methoxy-2,3,3-trimethyl-3H-indole. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of this compound during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of oxidation for this compound?
A1: The oxidation of this compound is primarily caused by its electron-rich heterocyclic structure, making it susceptible to degradation under certain conditions. The main contributing factors are:
-
Exposure to Atmospheric Oxygen: Oxygen can directly react with the indole ring, leading to oxidative degradation.
-
Exposure to Light: Indole derivatives can be photosensitive, and exposure to UV or visible light can catalyze oxidative reactions.
-
Elevated Temperatures: Higher temperatures accelerate the rate of chemical reactions, including oxidation.
-
Presence of Strong Oxidizing Agents: Contact with strong oxidizing agents will readily degrade the compound.
Q2: I've observed a color change in my sample of this compound. What does this signify?
A2: A change in color, often to a yellowish or brownish hue, is a common visual indicator of the oxidation and potential polymerization of indole compounds. While a minor color change may not drastically alter the bulk purity for some applications, it is a definitive sign of degradation and should be investigated before use in sensitive experiments.
Q3: What are the optimal storage conditions to prevent the oxidation of this compound?
A3: To minimize oxidation, this compound should be stored under the following conditions:
-
Temperature: For long-term storage, it is recommended to store the compound in a freezer at -20°C.[1][2]
-
Light: The compound should be protected from light by storing it in an amber or other opaque vial.[3]
-
Atmosphere: To prevent exposure to atmospheric oxygen, it is best to store the compound under an inert atmosphere, such as argon or nitrogen.
-
Container: Use a tightly sealed container to prevent the ingress of air and moisture.[3]
Q4: Should I store this compound as a solid or in solution?
A4: For long-term stability, it is highly recommended to store the compound in its solid form. When in solution, the molecules have greater mobility, which can increase the rate of degradation. If you need to store solutions, they should be prepared fresh whenever possible. For short-term storage, use a high-purity, degassed aprotic solvent, aliquot into single-use volumes, purge the headspace with an inert gas, and store at -20°C or below.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Discoloration of Solid Compound (White to Yellow/Brown) | Improper storage leading to oxidation. | 1. Purge the container with an inert gas (argon or nitrogen) before sealing. 2. Store in a dark location or use an amber vial. 3. Store at a lower temperature (-20°C). |
| Inconsistent Experimental Results | Degradation of the compound due to repeated exposure to air and light. | 1. Aliquot the compound into smaller, single-use vials to minimize exposure of the bulk material. 2. Always handle the compound under low-light conditions and minimize the time the container is open to the atmosphere. |
| Formation of Impurities in Solution | Oxidation of the compound in solution. | 1. Use freshly prepared solutions for your experiments. 2. Degas the solvent before preparing the solution. 3. Consider adding a small amount of an antioxidant, such as Butylated Hydroxytoluene (BHT), to the solution (see Experimental Protocols). |
Experimental Protocols
Protocol for Storage of this compound Under an Inert Atmosphere
This protocol describes how to create an inert atmosphere in a vial for the storage of the solid compound.
Materials:
-
Vial containing this compound
-
Septum cap for the vial
-
Source of inert gas (argon or nitrogen) with a regulator
-
Two long needles (e.g., 18-22 gauge)
-
Parafilm®
Procedure:
-
Place the solid this compound into the vial. If the compound is extremely sensitive, perform this step in a glovebox.
-
Securely cap the vial with a septum cap.
-
Insert one needle through the septum, ensuring the tip is in the headspace above the compound. This will be the gas inlet.
-
Insert the second, shorter needle through the septum to act as a gas outlet.
-
Gently flush the vial with the inert gas for 1-2 minutes. The flow rate should be low to avoid blowing the solid material out of the vial.
-
Remove the outlet needle first, followed by the inlet needle.
-
For additional protection, wrap the septum cap and the neck of the vial with Parafilm®.
-
Store the vial in a freezer at -20°C and protected from light.
Protocol for the Use of Butylated Hydroxytoluene (BHT) as an Antioxidant in Solution
This protocol outlines the preparation of a stock solution of BHT and its addition to a solution of this compound to inhibit oxidation.
Materials:
-
Butylated Hydroxytoluene (BHT)
-
Anhydrous ethanol or another suitable solvent
-
This compound
-
Volumetric flasks and pipettes
Procedure for Preparing a 1% BHT Stock Solution:
-
Weigh 100 mg of BHT.
-
Transfer the BHT to a 10 mL volumetric flask.
-
Dissolve the BHT in a small amount of anhydrous ethanol.
-
Once dissolved, add anhydrous ethanol to the 10 mL mark.
-
Mix the solution thoroughly.
-
Store the BHT stock solution in a tightly sealed amber vial at 4°C.
Procedure for Adding BHT to a Solution of this compound:
-
Determine the desired final concentration of BHT in your indole solution. A common concentration is 0.01%.
-
To prepare a 10 mL solution of your indole compound containing 0.01% BHT, add 10 µL of the 1% BHT stock solution to the flask as you are preparing your final indole solution.
-
Ensure the BHT is thoroughly mixed into the final solution.
Visualizations
References
Technical Support Center: 5-Methoxy-2,3,3-trimethyl-3H-indole
This technical support center is designed for researchers, scientists, and drug development professionals, providing essential information for the safe and effective handling and storage of 5-Methoxy-2,3,3-trimethyl-3H-indole.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it should be stored under the following conditions:
-
Temperature: Store in a freezer at temperatures of -20°C or below.[1][2][3][4]
-
Atmosphere: Keep under an inert gas atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Light: Protect from light by storing in a dark place or using an amber-colored vial.[1][2][4]
-
Moisture: Store in a dry, desiccated environment to prevent hydrolysis.[2]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: When handling this compound, it is crucial to use appropriate personal protective equipment to avoid exposure. This includes:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Respiratory Protection: In case of insufficient ventilation or when handling the powder form, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.
Q3: What are the primary hazards associated with this compound?
A3: This compound is classified as hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation. It is important to avoid breathing dust, fumes, gas, mist, vapors, or spray.
Q4: In case of accidental exposure, what are the first-aid measures?
A4: In the event of accidental exposure, follow these first-aid procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek medical attention.
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, seek medical advice.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.
Troubleshooting Guides
Issue 1: Low or No Yield in Cyanine Dye Synthesis
-
Possible Cause 1: Instability of the Indolium Salt. The quaternized indolium salt intermediate can be unstable under harsh reaction conditions, such as high temperatures or strong bases, leading to decomposition.
-
Possible Cause 2: Side Reactions. Maintaining an excess of the indolenine derivative during the formation of the hemicyanine intermediate can lead to the formation of symmetric cyanine dyes, which can be difficult to separate from the desired asymmetric product.
-
Troubleshooting Step: Use a slight excess of the aniline derivative (e.g., malonaldehyde dianilide) and monitor the reaction closely using HPLC-MS. The excess aniline derivative can be easily removed by aqueous workup.
-
-
Possible Cause 3: Poor Solubility of Reactants. The reactants, particularly the indolium salt, may have poor solubility in the chosen reaction solvent, leading to incomplete reaction.
-
Troubleshooting Step: Test a variety of solvents. For the N-alkylation step to form the indolium salt, solvents like acetonitrile or toluene, or even solvent-free conditions, can be effective.[5] For the final condensation to form the cyanine dye, ethanol is a commonly used solvent.[6] For certain derivatives with poor solubility, DMF may be a suitable alternative.[5]
-
Issue 2: Difficulty in Purification of the Final Cyanine Dye Product
-
Possible Cause 1: Similar Polarity of Product and Byproducts. The desired cyanine dye and any side products (e.g., symmetric dyes or cleavage products) may have very similar polarities, making chromatographic separation challenging.
-
Troubleshooting Step: Utilize the pH- and functional group-dependent solubility of the cyanine dye to streamline the workup and remove impurities before the final chromatography step.[5] For example, the positively charged indolium intermediates and final dye products will have different solubilities in organic and aqueous phases at different pH values.
-
-
Possible Cause 2: Degradation on Silica Gel. Cyanine dyes can be sensitive and may degrade on silica gel during column chromatography.
-
Troubleshooting Step: Minimize the time the compound spends on the column. Use a well-chosen eluent system to ensure good separation and rapid elution. In some cases, purification by recrystallization may be a viable alternative.
-
Data Presentation
Table 1: Storage and Handling of this compound
| Parameter | Recommendation | Source(s) |
| Storage Temperature | -20°C or below | [1][2][3][4] |
| Atmosphere | Inert gas (Nitrogen or Argon) | |
| Light | Protect from light | [1][2][4] |
| Moisture | Store in a dry, desiccated environment | [2] |
| Physical Form | Liquid, Solid, or Semi-solid |
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Notes |
| Chloroform (CHCl₃) | Soluble | Used for extraction during synthesis.[7] |
| Glacial Acetic Acid | Soluble | Used as a solvent for synthesis.[7] |
| Ethanol | Likely Soluble | A related compound, 5-methoxy-2-methylindole, is soluble in ethanol. Ethanol is also used as a solvent in subsequent reactions.[1] |
| Methanol | Likely Soluble | A patent for 5-methoxyindole synthesis mentions recrystallization from methanol.[8] |
| Acetone | Likely Soluble | A protocol for a related compound mentions recrystallization from an acetone/ether mixture.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a literature procedure for the synthesis of this compound.[7]
Materials:
-
4-methoxyphenylhydrazine hydrochloride
-
Isopropyl methyl ketone (3-methyl-2-butanone)
-
Glacial acetic acid
-
1 M Sodium carbonate (Na₂CO₃) solution
-
Chloroform (CHCl₃)
-
Magnesium sulfate (MgSO₄)
-
Water
Procedure:
-
To a reaction vessel, add 4-methoxyphenylhydrazine hydrochloride (1.0 equivalent) and isopropyl methyl ketone (1.0 equivalent).
-
Add glacial acetic acid to serve as the solvent.
-
Reflux the reaction mixture with stirring for 10 hours.
-
After reflux, allow the mixture to cool to room temperature.
-
Neutralize the mixture with a 1 M solution of sodium carbonate.
-
Dilute the mixture with water and extract the product with chloroform (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation to yield this compound as a red, viscous oil.[7]
Protocol 2: General Procedure for the Synthesis of a Symmetrical Cyanine Dye
This protocol provides a general method for the synthesis of a symmetrical trimethine cyanine dye starting from a 3H-indolium salt, which can be prepared from this compound.
Step 1: Quaternization of this compound
-
Dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., acetonitrile).
-
Add an excess of an alkylating agent (e.g., methyl iodide or ethyl bromide).
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture and precipitate the product by adding a non-polar solvent (e.g., diethyl ether).
-
Collect the solid product by filtration and dry under vacuum to obtain the N-alkylated indolium salt.
Step 2: Condensation to Form the Cyanine Dye
-
Dissolve the N-alkylated indolium salt (2.0 equivalents) in ethanol.
-
Add a polymethine precursor such as 1,1,3,3-tetramethoxypropane (1.0 equivalent) and a base like sodium acetate.[6]
-
Reflux the reaction mixture and monitor the formation of the intensely colored dye by TLC and UV-Vis spectroscopy.
-
Upon completion, cool the reaction mixture and purify the cyanine dye by recrystallization or column chromatography.
Mandatory Visualization
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting logic for low yield in cyanine dye synthesis.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 7. 2,3,3-Trimethyl-5-methoxy-3H-indole synthesis - chemicalbook [chemicalbook.com]
- 8. CN110642770B - Preparation method of 5-methoxyindole - Google Patents [patents.google.com]
Technical Support Center: 5-Methoxy-2,3,3-trimethyl-3H-indole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Methoxy-2,3,3-trimethyl-3H-indole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily via the Fischer indole synthesis.
Issue 1: Low or No Product Yield
Question: I am getting a low yield or no desired product in my synthesis of this compound. What are the possible causes and how can I troubleshoot this?
Answer:
Low or no yield in the Fischer indole synthesis of this compound can stem from several factors, including issues with starting materials, reaction conditions, and the work-up procedure.
Potential Causes and Solutions:
-
Poor Quality Starting Materials:
-
4-Methoxyphenylhydrazine hydrochloride: Ensure it is of high purity and has been stored properly to prevent degradation. Impurities in the hydrazine can lead to side reactions.
-
3-Methyl-2-butanone (Isopropyl methyl ketone): Use a pure, dry ketone. The presence of other ketones or aldehydes can lead to the formation of different indole products.
-
Solvent and Acid Catalyst: Use anhydrous solvents and high-purity acid catalysts. Water can interfere with the reaction.
-
-
Suboptimal Reaction Conditions:
-
Acid Catalyst: The choice and concentration of the acid are critical.[1] Strong mineral acids like sulfuric or hydrochloric acid can sometimes be too harsh, leading to the degradation of the starting materials or the product.[1] Consider using a milder acid like polyphosphoric acid (PPA) or glacial acetic acid.[1][2]
-
Temperature: The reaction temperature needs to be carefully controlled. Too low a temperature may result in an incomplete reaction, while excessively high temperatures can lead to the formation of tarry byproducts and decomposition of the product.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to product degradation.[1]
-
-
Inefficient Work-up:
-
Neutralization: Ensure complete neutralization of the acid catalyst during work-up. Residual acid can cause product degradation during extraction and solvent removal.
-
Extraction: Use an appropriate solvent for extraction, such as chloroform or ethyl acetate, to ensure efficient recovery of the product from the aqueous layer.
-
Issue 2: Formation of Tarry, Dark-Colored Byproducts
Question: My reaction mixture is turning dark and I'm isolating a tarry substance instead of the desired product. What is causing this and how can I prevent it?
Answer:
The formation of dark, tarry substances is a common issue in Fischer indole synthesis, often indicating polymerization or degradation of the starting materials or the indole product itself. Indoles can be unstable under strongly acidic conditions.[1]
Potential Causes and Solutions:
-
Harsh Acidic Conditions: Strong mineral acids like H₂SO₄ or HCl can promote side reactions and polymerization.
-
High Reaction Temperature: Elevated temperatures can accelerate degradation pathways.
-
Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Monitor Closely: Use TLC to monitor the reaction and stop it as soon as the starting material is consumed to avoid prolonged heating.
-
Issue 3: Presence of Halogenated Impurities
Question: I am observing chlorinated byproducts in the mass spectrum of my this compound when using hydrochloric acid as the catalyst. Why is this happening and what can I do to avoid it?
Answer:
The formation of chlorinated byproducts is a known side reaction in the Fischer indole synthesis when using methoxy-substituted phenylhydrazones in the presence of hydrochloric acid.[1] The methoxy group can be susceptible to nucleophilic substitution by the chloride ion from the acid catalyst.
Potential Causes and Solutions:
-
Use of Hydrochloric Acid: The chloride ions from HCl act as nucleophiles.
-
Change the Acid Catalyst: Use a non-halogenated acid such as sulfuric acid, polyphosphoric acid, or acetic acid.[1][2]
-
Use a Lewis Acid: Lewis acids like zinc chloride (ZnCl₂) or boron trifluoride (BF₃) can be effective catalysts and avoid the introduction of chloride ions, though some substitution may still occur with ZnCl₂.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: Based on the Fischer indole synthesis mechanism and the nature of the reactants, the following are the most likely impurities:
-
Unreacted Starting Materials: 4-Methoxyphenylhydrazine and 3-Methyl-2-butanone.
-
Intermediate Phenylhydrazone: The initial condensation product of the hydrazine and ketone may not have fully cyclized.
-
Regioisomeric Indoles: If there are other potential cyclization sites on the phenylhydrazine, regioisomers can form, although this is less likely with a para-methoxy substituent.
-
Polymeric/Tarry Materials: Formed due to harsh reaction conditions (strong acid, high temperature).[1]
-
Oxidation Products: The indole ring can be susceptible to oxidation, especially if exposed to air for extended periods at high temperatures.
-
Halogenated Byproducts: Specifically when using hydrohalic acids like HCl as catalysts.[1]
Q2: What is the recommended method for purifying the crude this compound?
A2: The most common and effective purification methods are:
-
Column Chromatography: This is a highly effective method for separating the desired product from most impurities. Silica gel is a suitable stationary phase, and a solvent system such as a gradient of ethyl acetate in hexanes can be used for elution.[3]
-
Recrystallization: If the crude product is a solid and contains impurities with different solubilities, recrystallization from a suitable solvent can be an effective purification technique.
-
Distillation: If the product is a liquid and has a significantly different boiling point from the impurities, vacuum distillation may be an option.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress. Spot the reaction mixture alongside the starting materials (4-methoxyphenylhydrazine and 3-methyl-2-butanone) on a silica gel TLC plate. The disappearance of the starting material spots and the appearance of a new product spot will indicate the progression of the reaction.
Q4: What are the optimal storage conditions for this compound?
A4: To prevent degradation, this compound should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Quantitative Data Summary
| Impurity Class | Potential Specific Impurity | Likely Cause | Recommended Analytical Technique |
| Starting Materials | 4-Methoxyphenylhydrazine | Incomplete reaction | HPLC, GC-MS, TLC |
| 3-Methyl-2-butanone | Incomplete reaction | GC-MS, ¹H NMR | |
| Reaction Intermediates | 4-Methoxyphenylhydrazone of 3-Methyl-2-butanone | Incomplete cyclization | HPLC, LC-MS |
| Side-Reaction Products | Polymeric/tarry substances | Harsh acid conditions, high temperature | - |
| 7-Methoxy-2,3,3-trimethyl-3H-indole (Regioisomer) | Non-specific cyclization (less likely) | HPLC, GC-MS, ¹H NMR | |
| Chlorinated indole derivative | Use of HCl as catalyst | GC-MS, LC-MS | |
| Degradation Products | Oxidized indole species | Exposure to air at high temperatures | HPLC, LC-MS |
Experimental Protocol: Fischer Indole Synthesis of this compound
This protocol is adapted from a literature procedure and provides a general method for the synthesis.[4]
Materials:
-
4-Methoxyphenylhydrazine hydrochloride
-
3-Methyl-2-butanone (Isopropyl methyl ketone)
-
Glacial Acetic Acid
-
1 M Sodium Carbonate (Na₂CO₃) solution
-
Chloroform (CHCl₃) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxyphenylhydrazine hydrochloride (1.0 eq) and 3-methyl-2-butanone (1.0 eq).
-
Add glacial acetic acid to the flask to serve as the solvent and catalyst.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by TLC until the starting materials are consumed (typically several hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acetic acid by the slow addition of 1 M sodium carbonate solution until the mixture is basic (check with pH paper).
-
Transfer the mixture to a separatory funnel and extract the product with chloroform or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Scaling Up the Synthesis of 5-Methoxy-2,3,3-trimethyl-3H-indole
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully scaling up the synthesis of 5-Methoxy-2,3,3-trimethyl-3H-indole. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to address common challenges encountered during this process.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low Yield of this compound
-
Question: My Fischer indole synthesis of this compound is resulting in a low yield. What are the potential causes and how can I improve it?
-
Answer: Low yields in the Fischer indole synthesis can stem from several factors, including incomplete reaction, degradation of the starting material or product under harsh acidic conditions, and the formation of side products.[1] The electron-donating nature of the methoxy group can sometimes lead to undesired side reactions.[1][2]
Troubleshooting Steps:
-
Optimize the Acid Catalyst: The choice and concentration of the acid catalyst are critical. While strong Brønsted acids like HCl and H₂SO₄, or Lewis acids like ZnCl₂ and BF₃ are commonly used, their concentration can significantly impact the product distribution.[1][2][3] Experiment with different acid catalysts and their concentrations to find the optimal conditions. Polyphosphoric acid (PPA) is often a good alternative to consider.[1][2]
-
Control Reaction Temperature and Time: Elevated temperatures can promote side reactions and decomposition.[1] It is advisable to start with a lower temperature and gradually increase it while monitoring the reaction progress using thin-layer chromatography (TLC). Prolonged reaction times can also lead to product degradation.[1]
-
Ensure Purity of Starting Materials: Impurities in the 4-methoxyphenylhydrazine or isopropyl methyl ketone can interfere with the reaction and lead to the formation of byproducts.[1] Ensure the purity of your starting materials before proceeding.
-
Consider a Two-Step Procedure: Instead of a one-pot reaction, consider pre-forming the phenylhydrazone intermediate before the cyclization step.[1] This can sometimes improve the overall yield by allowing for purification of the hydrazone and optimization of the cyclization conditions independently.[1]
-
Issue 2: Formation of Dimeric Byproducts
-
Question: I am observing significant formation of dimeric byproducts in my reaction. How can I minimize this?
-
Answer: High concentrations of starting materials can favor intermolecular reactions that lead to dimers.
Troubleshooting Steps:
-
Control Reactant Concentrations: Running the reaction at a higher dilution may reduce the rate of dimerization.[1]
-
Optimize Acid Catalyst and Temperature: The choice of acid and the reaction temperature can influence dimer formation. Milder acids and lower temperatures are generally preferred to suppress this side reaction.[1]
-
Issue 3: Presence of Chlorinated Impurities
-
Question: My mass spectrum analysis shows the presence of chlorinated impurities. What is the cause and how can I prevent this?
-
Answer: The formation of chlorinated byproducts is a known side reaction in the Fischer indole synthesis when using methoxy-substituted phenylhydrazones in the presence of hydrochloric acid.[1] The methoxy group can be displaced by a chloride ion from the acid catalyst.[1]
Troubleshooting Steps:
-
Use a Non-Halogenated Acid: The most effective way to prevent this is to use an acid catalyst that does not contain chlorine, such as sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA).[1]
-
Use a Lewis Acid: Lewis acids like zinc chloride (ZnCl₂) or boron trifluoride (BF₃) can also be used as catalysts and will not introduce chloride ions.[1][3]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The Fischer indole synthesis is a widely used and adaptable method for preparing this compound, and it is amenable to large-scale production.[3][4] This method involves the reaction of (4-methoxyphenyl)hydrazine with isopropyl methyl ketone (3-methyl-2-butanone) under acidic conditions.[3][5]
Q2: How can I effectively purify the final product?
A2: Purification of this compound typically involves standard techniques:[1]
-
Crystallization: If the product is a solid and impurities have different solubilities, crystallization can be an effective purification method.
-
Column Chromatography: This is a very common and effective method for separating the target compound from byproducts.[1] Silica gel is the most common stationary phase, and the choice of eluent will depend on the polarity of the impurities. A less polar eluent system (e.g., hexane/ethyl acetate) is often suitable.[1]
Q3: What are the critical safety precautions to consider during the scale-up of this synthesis?
A3: Safety is paramount during scale-up. It is crucial to conduct a thorough risk assessment for all reagents and reaction conditions. Ensure adequate engineering controls are in place to manage potential exotherms and to handle hazardous materials safely.[4]
Data Presentation
Table 1: Summary of Reported Yields for the Synthesis of this compound
| Starting Materials | Catalyst/Solvent | Reaction Conditions | Yield | Reference |
| 4-methoxy-phenylhydrazine hydrochloride, isopropyl methyl ketone | Glacial Acetic Acid | Reflux, 10 hours | 95% | [5] |
| p-Tolylhydrazine hydrochloride, isopropyl methyl ketone | Glacial Acetic Acid | Reflux, 2.25 hours | High | [6] |
| p-Nitrophenylhydrazine hydrochloride, isopropyl methyl ketone | Acetic Acid/HCl | Reflux, 4 hours | 30% | [6] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Fischer Indole Synthesis [5]
Materials:
-
4-methoxy-phenylhydrazine hydrochloride
-
Isopropyl methyl ketone (3-Methyl-2-butanone)
-
Glacial acetic acid
-
1 M Sodium carbonate (Na₂CO₃) solution
-
Chloroform (CHCl₃) or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxy-phenylhydrazine hydrochloride (1.0 equivalent) and isopropyl methyl ketone (1.0 equivalent).
-
Add glacial acetic acid to the flask.
-
Heat the reaction mixture to reflux with stirring for 10 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the mixture with a 1 M solution of sodium carbonate until the pH is approximately 7-8.
-
Dilute the neutralized mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer three times with chloroform.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
The crude product, a red, viscous oil, can be further purified by column chromatography if necessary.[5]
Visualizations
Experimental Workflow
References
Validation & Comparative
A Comparative Guide to the Synthesis of 5-Methoxyindoles: Fischer vs. Modern Methods
For researchers, scientists, and professionals in drug development, the indole scaffold represents a cornerstone of pharmacologically active molecules. Among these, 5-methoxyindoles are a particularly important class, forming the core of numerous bioactive compounds. The classical Fischer indole synthesis has long been a workhorse for constructing this heterocyclic system. However, a variety of modern methods have emerged, offering potential advantages in terms of yield, substrate scope, and reaction conditions. This guide provides an objective comparison of the Fischer indole synthesis with alternative methods for the preparation of 5-methoxyindoles, supported by experimental data and detailed protocols.
Quantitative Comparison of Synthesis Methods
The selection of a synthetic route for a target 5-methoxyindole derivative is often dictated by factors such as yield, reaction time, temperature, and the nature of the required starting materials. The following table summarizes quantitative data for the Fischer indole synthesis and several prominent alternatives.
| Synthesis Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Fischer Indole Synthesis | 4-Methoxyphenylhydrazine, Pyruvic acid derivative | HCl/EtOH | Ethanol | Reflux | - | Variable | [1] |
| Fischer Indole Synthesis | 4-Methoxyphenylhydrazine, Pyruvic acid derivative | ZnCl₂ | - | - | - | Low | [1] |
| Larock Indole Synthesis | 2-Iodo-4-methoxyaniline, Alkyne | Pd(OAc)₂, K₂CO₃, LiCl | DMF | 80-120 | - | Good to Excellent | [1] |
| Nenitzescu Indole Synthesis | 1,4-Benzoquinone, Ethyl β-aminocrotonate | Lewis Acid (e.g., ZnCl₂) | Acetone or CPME | Reflux or RT | 0.7-4 | 46-61 | [2][3] |
| Madelung Synthesis | N-(4-methoxy-2-methylphenyl)acetamide | Sodium amide | - | 240-260 | 0.5 | 80-83 | [4] |
| Reissert Indole Synthesis | 4-Methoxy-2-nitrotoluene, Diethyl oxalate | KOC₂H₅, then Zn/CH₃COOH | Ethanol, Acetic Acid | - | - | - | [5] |
| Ullmann Condensation | 5-Bromoindole, Sodium methoxide | CuBr, Phenanthroline | Methanol | 80-120 | 5-10 | >95 | [6] |
Reaction Mechanisms and Workflows
The choice of a synthetic strategy is also influenced by the underlying reaction mechanism and the overall experimental workflow. The following diagrams illustrate these aspects for the Fischer indole synthesis and its alternatives.
Fischer Indole Synthesis: Reaction Mechanism
Caption: Mechanism of the Fischer Indole Synthesis.
Comparative Experimental Workflow
Caption: A generalized workflow comparison.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the successful synthesis of 5-methoxyindoles.
Protocol 1: Fischer Indole Synthesis of 2-Methyl-5-methoxyindole
This protocol is a representative example of the Fischer indole synthesis.
Materials:
-
4-Methoxyphenylhydrazine hydrochloride
-
Acetone
-
Polyphosphoric acid (PPA)
-
Ice
-
Sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
Hydrazone Formation (Optional but Recommended): In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride in ethanol. Neutralize the hydrochloride salt by adding sodium acetate. Add acetone to the mixture and stir at room temperature for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC) until the hydrazine is consumed. Extract the hydrazone with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Indolization: Add polyphosphoric acid to the crude or purified hydrazone. Heat the mixture to 80-100 °C with stirring. Monitor the reaction by TLC until the hydrazone is consumed (typically 1-3 hours).[1]
-
Work-up and Purification: Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Larock Indole Synthesis of a 2,3-Disubstituted 5-Methoxyindole
This protocol outlines a general procedure for the palladium-catalyzed synthesis.
Materials:
-
2-Iodo-4-methoxyaniline
-
A disubstituted alkyne (1.5-2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (or other suitable base)
-
Lithium chloride
-
Dimethylformamide (DMF) or dioxane (degassed)
-
Ethyl acetate
-
Celite
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-iodo-4-methoxyaniline, potassium carbonate, and lithium chloride. Evacuate and backfill the tube with an inert gas (e.g., argon) three times.[1]
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst and a ligand if required. Add the degassed solvent followed by the alkyne.[1]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time, monitoring by TLC or GC-MS.[1]
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Protocol 3: Nenitzescu Synthesis of Ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate (precursor to 5-methoxyindole)
This reaction provides the 5-hydroxyindole, which can be subsequently methylated to the desired 5-methoxyindole.
Materials:
-
1,4-Benzoquinone
-
Ethyl 3-aminocrotonate
-
Acetone (or other polar solvent)
-
Lewis acid catalyst (e.g., ZnCl₂, optional)
Procedure:
-
Reaction Setup: Dissolve 1,4-benzoquinone in acetone in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[7]
-
Addition of Enamine: Add ethyl 3-aminocrotonate to the stirred solution.[7]
-
Reaction Conditions: Heat the reaction mixture to reflux and stir for 2-4 hours. The reaction can also be performed at room temperature, sometimes with the aid of a Lewis acid catalyst.[2][7] Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the 5-hydroxyindole product.
Protocol 4: Madelung Synthesis of 2,5-Dimethylindole
This protocol describes a modified Madelung synthesis using a strong base at high temperatures.
Materials:
-
N-Acetyl-4-methoxy-2-methylaniline
-
Sodium amide
-
Dry ether
-
Ethanol
-
Water
Procedure:
-
Reaction Setup: In a Claisen flask, place a mixture of finely divided sodium amide and N-acetyl-4-methoxy-2-methylaniline. Add a small amount of dry ether and sweep the apparatus with dry nitrogen.[4]
-
Reaction Execution: While passing a slow stream of nitrogen, heat the flask in a metal bath to 240-260°C over 30 minutes and maintain this temperature for 10 minutes. A vigorous evolution of gas will occur.[4]
-
Work-up: After the reaction is complete and the flask has cooled, successively add ethanol and warm water to decompose the sodium derivative of the indole and any excess sodium amide.[4]
-
Purification: Extract the cooled reaction mixture with ether. Filter the combined ether extracts and concentrate the filtrate. The product can be purified by distillation under reduced pressure or by recrystallization.[4]
Concluding Remarks
The Fischer indole synthesis remains a valuable and widely practiced method for the preparation of 5-methoxyindoles, particularly due to the ready availability of starting materials. However, its often harsh acidic conditions and potential for side reactions can be limitations. Modern palladium-catalyzed methods, such as the Larock indole synthesis, offer milder reaction conditions and broader functional group tolerance, often providing excellent yields. The Nenitzescu synthesis provides a direct route to 5-hydroxyindoles, which are immediate precursors to their 5-methoxy counterparts. The Madelung and Reissert syntheses, while classic, are generally employed for more specific substitution patterns and can require harsh conditions. The choice of the optimal synthetic route will ultimately depend on the specific substitution pattern of the target 5-methoxyindole, the availability and cost of starting materials, and the desired scale of the reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. revistadechimie.ro [revistadechimie.ro]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 6. CN110642770B - Preparation method of 5-methoxyindole - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Definitive Structure Validation: A Comparative Analysis of X-ray Crystallography for 5-Methoxy-2,3,3-trimethyl-3H-indole
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a critical cornerstone. For novel compounds such as 5-Methoxy-2,3,3-trimethyl-3H-indole, a versatile building block in organic synthesis[1], precise structural validation is paramount. This guide provides a comparative analysis of X-ray crystallography against other widely used analytical techniques, offering researchers and scientists a comprehensive overview of the available methodologies for structural elucidation.
Introduction to this compound
This compound, with the chemical formula C₁₂H₁₅NO, is a substituted indolenine derivative.[1][2][3][4] Its unique structural features make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Given its potential applications, rigorous structural confirmation is essential to understand its chemical reactivity and biological activity.
Primary Method of Validation: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the gold standard for determining the absolute structure of a crystalline compound. This technique provides precise information about bond lengths, bond angles, and the overall three-dimensional arrangement of atoms within a crystal lattice. While a specific crystal structure for this compound is not publicly available in the search results, the methodology remains the most definitive approach. The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.
Alternative and Complementary Validation Techniques
While X-ray crystallography is unparalleled in its definitive nature, other spectroscopic techniques provide crucial and often more readily obtainable information for structural validation. These methods are indispensable for routine characterization and can be used in conjunction with or as an alternative to crystallography, especially when suitable crystals cannot be obtained.
Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations | Sample Requirements |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry. | Unambiguous structure determination. | Requires a suitable single crystal, which can be difficult to grow. | High-quality single crystal (typically > 0.1 mm). |
| NMR Spectroscopy (¹H, ¹³C) | Connectivity of atoms, chemical environment of nuclei, stereochemical relationships. | Non-destructive, provides detailed information in solution, relatively fast. | Does not provide absolute 3D structure, interpretation can be complex for large molecules. | ~1-10 mg dissolved in a suitable deuterated solvent. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution MS). | High sensitivity, requires very small sample amounts, provides fragmentation patterns for structural clues. | Does not provide stereochemical information, fragmentation can be complex to interpret. | Micrograms to nanograms of sample. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast, simple to operate, non-destructive. | Provides limited information on the overall molecular skeleton. | A few milligrams of solid or liquid sample. |
Experimental Protocols
1. Single-Crystal X-ray Diffraction
A suitable single crystal of the compound is mounted on a goniometer. The crystal is then placed in a stream of X-rays, and the diffraction data are collected on a detector. The data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.[5]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is placed in a strong magnetic field and irradiated with radiofrequency pulses. The resulting signals are detected and Fourier transformed to produce the NMR spectrum. For this compound, ¹H NMR would show distinct signals for the aromatic protons, the methoxy group, and the three methyl groups. ¹³C NMR would provide information on the number and types of carbon atoms present.[6][7][8]
3. Mass Spectrometry (MS)
A dilute solution of the sample is introduced into the mass spectrometer. The molecules are ionized (e.g., by electron impact or electrospray ionization), and the resulting ions are separated based on their mass-to-charge ratio. The mass spectrum shows the molecular ion peak, which confirms the molecular weight, and fragmentation peaks that can help in elucidating the structure.[9][10][11][12]
Visualizing the Workflow and Comparisons
Figure 1. Experimental workflow for the synthesis and structural validation of a small molecule.
Figure 2. Logical relationship between the structural question and the information provided by different validation methods.
The definitive structural validation of this compound is best achieved through single-crystal X-ray crystallography. However, a combination of spectroscopic techniques, particularly NMR and mass spectrometry, provides a powerful and often more accessible means of confirming the molecular structure. For researchers and drug development professionals, an integrated analytical approach, leveraging the strengths of each technique, is the most robust strategy for comprehensive structural elucidation and ensuring the quality and integrity of novel chemical entities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. cenmed.com [cenmed.com]
- 4. This compound | 31241-19-7 [sigmaaldrich.com]
- 5. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scirp.org [scirp.org]
- 11. preprints.org [preprints.org]
- 12. researchgate.net [researchgate.net]
The Disparate Reactivities of Substituted Indoles: A Comparative Analysis for Drug Discovery and Synthesis
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of the indole scaffold is paramount. As a privileged structure in a multitude of bioactive compounds and pharmaceuticals, the ability to selectively functionalize the indole nucleus is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of the reactivity of variously substituted indoles in key chemical transformations, supported by experimental data, detailed protocols, and visual pathway analysis to inform synthetic strategy and drug design.
The indole ring system, an aromatic heterocycle, is characterized by a high electron density, particularly at the C3 position, making it highly susceptible to electrophilic attack. However, the nature and position of substituents on the indole ring can dramatically influence this reactivity, dictating the regioselectivity and efficiency of chemical reactions. This comparative study delves into the impact of substitution on electrophilic substitution, oxidation, and cycloaddition reactions, providing a quantitative and qualitative framework for predicting and harnessing the reactivity of this versatile heterocycle.
Comparative Reactivity Data
To facilitate a direct comparison of the influence of substituents on indole reactivity, the following tables summarize quantitative data from various experimental studies. It is important to note that reaction conditions can significantly impact outcomes, and the data presented here should be considered in the context of the specific experimental protocols provided.
Electrophilic Substitution: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic rings. The following table presents the relative rates of formylation for a series of substituted indoles, providing a quantitative measure of their nucleophilicity.
| Indole Derivative | Relative Rate | Position of Substitution |
| 2-Methylindole | 9.2 | 3 |
| N-Methylindole | 2.2 | 3 |
| Indole | 1.0 | 3 |
| 3-Methylindole | 0.43 | 1 |
| 2,3-Dimethylindole | 2.1 | - |
| 1,2,3-Trimethylindole | 0.1 | Carbocyclic ring |
Table 1: Relative reactivity of substituted indoles in Vilsmeier-Haack formylation.[1]
Oxidation: Oxidative Dearomatization
The oxidation of indoles can lead to a variety of products, with the reaction's outcome being highly dependent on the substituents and the oxidizing agent used. A Hammett analysis of the oxidative dearomatization of N-sulfonyl homotryptamines provides insight into the electronic effects on the reaction rate. A linear correlation with a negative slope (ρ = -0.98) was observed when plotting the logarithm of the relative rate constants against the σpara constants of substituents on the indole ring, indicating that electron-donating groups accelerate the reaction.[2]
Cycloaddition: [4+3] Cycloaddition of 3-Alkenylindoles
Cycloaddition reactions are powerful tools for the construction of complex polycyclic systems. The yields of dearomative (4+3) cycloaddition reactions of 3-alkenylindoles with an oxyallyl cation are presented below, showcasing the influence of substitution on the indole and alkenyl moieties.
| 3-Alkenylindole Derivative | Yield (%) |
| 3-Isopropenyl-N-tosyl-indole | 97 |
| 3-(1-Propenyl)-N-Boc-indole (E-isomer) | 80 |
Table 2: Yields of (4+3) cycloaddition reactions of substituted 3-alkenylindoles.[3]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of synthetic methodologies. The following section provides protocols for key reactions discussed in this guide.
Electrophilic Bromination of Indole-3-Acetic Acid
This procedure outlines the electrophilic bromination of indole-3-acetic acid (IAA) using N-bromosuccinimide (NBS).
Materials:
-
Indole-3-acetic acid (IAA)
-
N-Bromosuccinimide (NBS)
-
tert-Butanol
-
Diethyl ether
-
Acetone-d6
-
Dimethylsulfoxide-d6
-
Maleic acid (for qNMR)
Procedure:
-
Dissolve 34.9 µmole of IAA in 1.0 mL of tert-butanol in a 10 mL reaction vial with stirring at room temperature.
-
Add two mole equivalents (69.8 µmole) of NBS to the solution.
-
Stir the reaction mixture for 10 minutes.
-
Concentrate the mixture by evaporation of the tert-butanol under high vacuum.
-
Suspend the residue in diethyl ether and remove the succinimide precipitate by filtration.
-
Evaporate the diethyl ether from the filtrate under reduced pressure.
-
Dissolve the residue in acetone-d6 containing 0.05% TMS for NMR analysis.
-
For quantitative NMR, add a known amount of maleic acid dissolved in dimethylsulfoxide-d6 as an internal standard.[4]
Expected Outcome: The reaction yields a mixture of brominated products, including 5-bromo-oxindole-3-acetic acid and other oxindole byproducts.[4]
Manganese-Catalyzed C-H Alkenylation of Indoles
This protocol describes a manganese-catalyzed C-H functionalization of indoles with alkynes to produce indolylalkenes.
Materials:
-
Substituted indole
-
Terminal or internal alkyne
-
Manganese catalyst (e.g., Mn(CO)5Br)
-
Acid (e.g., HCl)
-
Solvent (e.g., Toluene)
General Procedure:
-
To an oven-dried reaction vessel, add the substituted indole, the alkyne, and the manganese catalyst under an inert atmosphere.
-
Add the solvent, followed by the addition of a catalytic amount of acid.
-
Heat the reaction mixture to the specified temperature and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a suitable aqueous solution.
-
Extract the product with an organic solvent, dry the combined organic layers over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: The presence of the acid is crucial for the selective formation of indolylalkenes; in its absence, a [2+2+2] cyclization to form carbazoles may occur.[5]
Manganese-Catalyzed Oxidation of Indoles
This procedure details the selective oxidation of indoles catalyzed by a manganese-containing artificial mini-enzyme, Mn-MC6*a.
Materials:
-
Indole substrate
-
Mn-MC6*a catalyst
-
Hydrogen peroxide (H₂O₂)
-
Sodium phosphate buffer (60 mM, pH 8.5)
-
2,2,2-Trifluoroethanol (TFE)
Procedure:
-
Prepare a solution of the indole substrate in a mixture of sodium phosphate buffer (pH 8.5) and TFE (40% v/v).
-
Add the Mn-MC6*a catalyst to the solution.
-
Initiate the reaction by adding hydrogen peroxide.
-
Monitor the reaction progress by RP-HPLC.
-
The reaction should reach significant conversion within 5 minutes.[6][7]
Expected Outcome: The reaction selectively yields the 3-oxindole derivative, with the TFE cosolvent participating in the stabilization of the product.[6][7]
Signaling Pathways and Logical Relationships
The biological activity of indole derivatives is often mediated through their interaction with specific signaling pathways. Understanding these pathways is critical for drug development. The following diagrams, generated using the DOT language, illustrate key signaling cascades involving indole compounds.
Certain indole derivatives act as ligands for the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR). Upon binding, these receptors translocate to the nucleus, form heterodimers, and bind to specific DNA sequences to regulate the expression of genes involved in xenobiotic metabolism and immune responses.
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical regulator of cell growth and proliferation, and its aberrant activation is implicated in various cancers. Certain indole derivatives have been developed as inhibitors of STAT3 signaling, acting by preventing its phosphorylation and subsequent dimerization, thereby blocking its transcriptional activity.
References
- 1. Reactivity of indoles in electrophilic substitution - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. vc.bridgew.edu [vc.bridgew.edu]
- 5. Manganese catalyzed C–H functionalization of indoles with alkynes to synthesize bis/trisubstituted indolylalkenes and carbazoles: the acid is the key to control selectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. iris.cnr.it [iris.cnr.it]
Purity Analysis of 5-Methoxy-2,3,3-trimethyl-3H-indole by HPLC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 5-Methoxy-2,3,3-trimethyl-3H-indole. The following sections detail experimental protocols, comparative data, and visual workflows to assist in selecting and implementing a robust analytical method for this compound.
Introduction to HPLC for Indole Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating and quantifying components in a mixture, making it the gold standard for assessing the purity of pharmaceutical intermediates and active pharmaceutical ingredients.[1] For indole derivatives like this compound, reversed-phase HPLC is the most common and effective approach.[1][2][3][4] This method typically utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity.[3][4]
The purity of this compound is a critical parameter, as impurities can affect the yield, safety, and efficacy of the final product. Common impurities may arise from the Fischer indole synthesis, a frequent manufacturing route for this class of compounds, and could include unreacted starting materials such as 4-methoxyphenylhydrazine and 3-methyl-2-butanone, or by-products from side reactions.[1][5][6]
Comparative Analysis of HPLC Methods
This section compares two primary HPLC methods for the purity analysis of this compound. Method A represents a standard approach with a widely used C18 column and an acetonitrile-based mobile phase. Method B offers an alternative using a different column and a methanol-based mobile phase, which can sometimes provide different selectivity for impurities.
Method Performance Comparison
The following table summarizes the hypothetical performance data for the two methods. This data is illustrative and would need to be confirmed by experimental validation.
| Parameter | Method A | Method B |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A: 0.1% Phosphoric Acid in WaterB: Methanol |
| Gradient | 50-95% B in 15 min | 60-90% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 280 nm | UV at 280 nm |
| Retention Time of Main Peak (min) | 8.5 | 9.2 |
| Resolution of Critical Pair | 2.1 | 1.8 |
| Theoretical Plates | > 10,000 | > 8,000 |
| Tailing Factor | 1.1 | 1.3 |
Method Validation Summary
A validated HPLC method is crucial for reliable purity determination.[7][8][9] The table below presents a summary of key validation parameters for the proposed Method A, based on typical acceptance criteria from ICH guidelines.[7][8]
| Validation Parameter | Acceptance Criteria | Hypothetical Result for Method A |
| Specificity | No interference at the retention time of the main peak | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | 1 - 100 | 1 - 100 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.0% |
| Limit of Detection (LOD) (µg/mL) | Report | 0.1 |
| Limit of Quantitation (LOQ) (µg/mL) | Report | 0.3 |
| Robustness | No significant change in results with small variations in method parameters | Pass |
Detailed Experimental Protocols
This section provides a detailed protocol for the recommended HPLC method (Method A) for the purity analysis of this compound.
Equipment and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (analytical grade).
-
This compound reference standard and sample.
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix well.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile and mix well.
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of mobile phase B.
-
Sample Solution (1 mg/mL): Accurately weigh 10 mg of the this compound sample and dissolve in 10 mL of mobile phase B.
Chromatographic Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution with Mobile Phase A and B (see gradient table below)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Run Time: 20 minutes
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 50 | 50 |
| 15.0 | 5 | 95 |
| 17.0 | 5 | 95 |
| 17.1 | 50 | 50 |
| 20.0 | 50 | 50 |
Data Analysis
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship for comparing HPLC methods.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logical relationship for HPLC method comparison.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. glsciencesinc.com [glsciencesinc.com]
- 4. Different Types of HPLC Columns Used in Analysis | Pharmaguideline [pharmaguideline.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. public.pensoft.net [public.pensoft.net]
- 10. researchgate.net [researchgate.net]
Navigating the Biological Landscape of 5-Methoxy-2,3,3-trimethyl-3H-indole: A Guide to an Enigmatic Intermediate
For researchers, scientists, and drug development professionals, understanding the biological interactions of chemical compounds is paramount. This guide addresses the current scientific understanding of 5-Methoxy-2,3,3-trimethyl-3H-indole, a compound primarily recognized for its role as a synthetic building block. Despite its application in the synthesis of potentially bioactive molecules, a comprehensive public profile of its own biological cross-reactivity remains largely uncharacterized.
Currently, there is a notable absence of published experimental data detailing the cross-reactivity of this compound across a broad range of biological assays. This compound is predominantly cited in chemical literature as a versatile intermediate in the synthesis of a variety of products, including pharmaceuticals and fluorescent dyes.[1] Its unique indole structure is considered a valuable scaffold for creating novel compounds with potential therapeutic applications, particularly in the realm of neurological disorders.[1]
Future Directions and the Path Forward
The absence of data highlights a significant knowledge gap and an opportunity for further research. To elucidate the biological profile of this compound, a systematic investigation using a panel of standardized biological assays would be necessary.
A typical experimental workflow to characterize the cross-reactivity of a compound like this compound would involve several key stages, as outlined in the diagram below.
References
A Spectroscopic Comparison of 5-Methoxy-2,3,3-trimethyl-3H-indole and Related Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 5-Methoxy-2,3,3-trimethyl-3H-indole with its structurally similar compounds, 2,3,3-trimethyl-3H-indole and 5-methoxyindole. The objective of this document is to furnish researchers with a comparative analysis of the key spectral features of these molecules, supported by available data and generalized experimental protocols. Understanding the spectroscopic nuances imparted by the methoxy and trimethyl substitutions on the indole scaffold is crucial for the unambiguous identification and characterization of these compounds in various research and development settings.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound and its selected analogues. This data has been compiled from various spectral databases and literature sources.
| Spectroscopic Technique | This compound | 2,3,3-trimethyl-3H-indole | 5-Methoxyindole |
| Molecular Formula | C₁₂H₁₅NO[1][2] | C₁₁H₁₃N[3][4] | C₉H₉NO[5] |
| Molecular Weight | 189.25 g/mol [1] | 159.23 g/mol [3][4] | 147.17 g/mol [5] |
| ¹H NMR | Data not readily available in summarized format. | Data not readily available in summarized format.[6] | Data available through spectral databases.[5] |
| ¹³C NMR | Data not readily available in summarized format. | Data available through spectral databases.[3] | Data available through spectral databases.[7] |
| IR Spectroscopy | Data not readily available in summarized format. | IR spectrum available.[8] | Data available through spectral databases.[5] |
| Mass Spectrometry (EI) | Data not readily available in summarized format. | Mass spectrum available.[8] | Mass spectral data available.[9] |
Note on Data Availability: Comprehensive and directly comparable experimental spectroscopic data for this compound is not extensively published in publicly accessible databases. The provided information serves as a framework for the anticipated spectral characteristics based on its structural components and comparison with related molecules.
Experimental Protocols
The following are detailed, representative methodologies for the key spectroscopic experiments cited in this guide.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the analytical sample.
-
Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and its chemical inertness.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Data Acquisition:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire a single-pulse ¹H spectrum. Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Data Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum to obtain single lines for each unique carbon atom.
-
Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-240 ppm, and a relaxation delay of 2-5 seconds.
-
A larger number of scans (typically 128 or more) is required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the raw Free Induction Decay (FID) data.
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
2. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Sample Preparation:
-
For Solids (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
For Liquids: Apply a thin film of the liquid sample onto a salt plate (e.g., NaCl or KBr).
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal/salt plate).
-
Place the prepared sample in the spectrometer.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify characteristic absorption bands corresponding to specific functional groups (e.g., C=N, C-O, aromatic C-H).
-
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).
-
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic inlet system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct infusion, a syringe pump can be used.
-
Data Acquisition (Electron Ionization - EI for GC-MS):
-
The sample is introduced into the ion source where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
A detector records the abundance of each ion.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern to deduce the structure of the molecule.
-
Visualizing the Comparative Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the target compound with its analogues.
Caption: Workflow for Spectroscopic Comparison.
References
- 1. chemscene.com [chemscene.com]
- 2. scbt.com [scbt.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 3H-Indole, 2,3,3-trimethyl- | C11H13N | CID 15427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Methoxyindole | C9H9NO | CID 13872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 3H-Indole, 2,3,3-trimethyl- [webbook.nist.gov]
- 9. mzCloud – 5 Methoxyindole [mzcloud.org]
Comparative Analysis of the Biological Activity of 5-Methoxy-2,3,3-trimethyl-3H-indole and Other Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. This guide provides a comparative overview of the biological activity of 5-Methoxy-2,3,3-trimethyl-3H-indole and other selected indole derivatives, supported by experimental data and detailed methodologies. While direct quantitative biological data for this compound is limited in publicly available literature, its role as a key synthetic intermediate suggests its importance in the generation of novel bioactive molecules. This comparison, therefore, focuses on the activities of structurally related indole derivatives to provide a contextual understanding of their therapeutic potential.
Overview of this compound
This compound, a member of the indolenine subclass, is primarily recognized as a versatile precursor in the synthesis of more complex molecules.[1] Its chemical structure, featuring a methoxy group at the 5-position and gem-dimethyl groups at the 3-position, makes it a valuable building block for creating a variety of compounds, including those with potential applications in the development of dyes and pharmaceuticals.[1] While direct biological activity data for this specific compound is scarce, the methoxy-indole core is a common feature in many biologically active molecules.
Comparative Biological Activity of Indole Derivatives
To provide a framework for understanding the potential biological activities of methoxy-substituted indoles, this section presents quantitative data from various studies on other indole derivatives. These compounds have been evaluated for their anticancer and antimicrobial properties.
Table 1: Comparative Biological Activity of Selected Indole Derivatives
| Compound/Derivative | Target/Organism | Assay Type | Activity Metric (IC50/MIC) | Reference |
| Anticancer Activity | ||||
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116 (Colon Cancer) | Cytotoxicity | IC50: 0.35 µM | [2] |
| Caco-2 (Colon Cancer) | Cytotoxicity | IC50: 0.54 µM | [2] | |
| 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline | HCT116 (Colon Cancer) | Cytotoxicity | IC50: 0.33 µM | [3] |
| Caco-2 (Colon Cancer) | Cytotoxicity | IC50: 0.51 µM | [3] | |
| 5-Hydroxyindole-3-carboxylic acid derivative (5d) | MCF-7 (Breast Cancer) | MTT Assay | IC50: 4.7 µM | [4] |
| Antimicrobial Activity | ||||
| Indole-thiadiazole derivative (2c) | Bacillus subtilis | MIC Determination | MIC: 3.125 µg/mL | [5] |
| Indole-triazole derivative (3c) | Bacillus subtilis | MIC Determination | MIC: 3.125 µg/mL | [5] |
| 3-Aryl indole derivative (13a) | Bacillus cereus | MIC Determination | MIC: 3.9 µg/mL | [6] |
| Indole-3-aldehyde hydrazone (1a-1j) | MRSA | MIC Determination | MIC: 6.25-100 µg/mL | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are standard protocols for the key assays cited in the comparative data table.
MTT Cytotoxicity Assay
This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan.[8][9] The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubated overnight to allow for attachment.[10]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., indole derivatives) and a vehicle control.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.[10]
-
MTT Addition: Following the incubation period, a solution of MTT is added to each well, and the plates are incubated for an additional 2-4 hours to allow for formazan crystal formation.[10]
-
Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[8][9]
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the half-maximal inhibitory concentration (IC50) is determined.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth is recorded to determine the MIC.
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[7]
Caption: Workflow for MIC determination via broth microdilution.
Conclusion
While this compound is a valuable synthetic intermediate, the current body of scientific literature lacks direct evidence of its intrinsic biological activity. However, the analysis of structurally related methoxy-indole derivatives reveals a class of compounds with significant potential in anticancer and antimicrobial applications. The provided data and protocols offer a foundation for researchers to explore the therapeutic possibilities of novel indole-based compounds and to potentially investigate the bioactivity of this compound itself. Further studies are warranted to fully elucidate the structure-activity relationships within this chemical class and to identify lead compounds for future drug development efforts.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. turkjps.org [turkjps.org]
- 6. The synthesis of 2- and 3-aryl indoles and 1,3,4,5-tetrahydropyrano[4,3-b]indoles and their antibacterial and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
Reproducibility of Experimental Results Using 5-Methoxy-2,3,3-trimethyl-3H-indole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental results and reproducibility when utilizing 5-Methoxy-2,3,3-trimethyl-3H-indole as a key intermediate in the synthesis of fluorescent probes, primarily cyanine dyes such as Cy3 and Cy5 analogues. We objectively evaluate the performance of these probes against common alternatives and provide detailed experimental protocols to ensure reproducible outcomes.
Introduction
This compound serves as a fundamental building block for the synthesis of a variety of chemical compounds, most notably cyanine dyes. These dyes are extensively used in biological research for applications such as fluorescence microscopy, flow cytometry, and immunofluorescence due to their bright fluorescence and versatile conjugation chemistry. The reproducibility of experiments employing these dyes is paramount for generating reliable and comparable data. This guide will delve into the quantitative performance of cyanine dyes derived from this indole precursor, compare them with widely-used alternatives like the Alexa Fluor series, and provide standardized protocols to mitigate variability.
Performance Comparison of Fluorescent Probes
The selection of a fluorescent probe significantly impacts experimental sensitivity, specificity, and reproducibility. Cyanine dyes synthesized from this compound, such as Cy3 and Cy5 analogues, are workhorses in many laboratories. However, their performance, particularly in terms of photostability and brightness, can vary compared to other commercially available dyes.
Table 1: Quantitative Comparison of Cy3 Analogues vs. Alexa Fluor 555
| Property | Cy3 Analogue | Alexa Fluor 555 | Key Considerations for Reproducibility |
| Excitation Maximum (λex) | ~550 nm | ~555 nm | Consistent laser lines and filter sets are crucial for comparable excitation efficiency. |
| Emission Maximum (λem) | ~570 nm | ~565 nm | Filter sets must be optimized for the specific dye to maximize signal collection and minimize bleed-through. |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | ~150,000 cm⁻¹M⁻¹ | High extinction coefficients lead to brighter signals, but dye aggregation can affect this value.[1] |
| Quantum Yield (Φ) | ~0.15 (in aqueous buffer) | ~0.10 (in aqueous buffer) | Quantum yield is highly sensitive to the local environment and conjugation, impacting brightness and reproducibility.[2] |
| Photostability | Moderate | High | Alexa Fluor 555 is generally more photostable than Cy3, leading to less signal loss during prolonged imaging and more reproducible quantitative measurements.[3][4][5] |
Table 2: Quantitative Comparison of Cy5 Analogues vs. Alexa Fluor 647
| Property | Cy5 Analogue | Alexa Fluor 647 | Key Considerations for Reproducibility |
| Excitation Maximum (λex) | ~650 nm | ~650 nm | Ensure consistent laser power and alignment for reproducible excitation. |
| Emission Maximum (λem) | ~670 nm | ~672 nm | Use appropriate far-red detectors and filters for optimal signal-to-noise. |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | ~270,000 cm⁻¹M⁻¹ | High values contribute to bright signals, but are susceptible to quenching at high labeling densities. |
| Quantum Yield (Φ) | ~0.27 (in aqueous buffer) | ~0.33 (in aqueous buffer) | Environmental factors and conjugation can alter quantum yield, affecting signal intensity. |
| Photostability | Moderate to Low | High | Alexa Fluor 647 exhibits significantly higher photostability than Cy5, which is crucial for reproducible quantitative imaging and single-molecule studies.[3][4][5] |
Factors Affecting Reproducibility
Several factors can influence the reproducibility of experiments using cyanine dyes derived from this compound:
-
Photobleaching: Cyanine dyes, particularly Cy5, are susceptible to photobleaching, leading to signal decay over time during imaging.[3][4] The use of antifade mounting media and minimizing exposure times are critical for reproducible quantitative analysis.
-
Environmental Sensitivity: The fluorescence quantum yield of cyanine dyes can be influenced by their local environment, including solvent polarity and binding to macromolecules.[2] This can lead to variability in signal intensity between different samples or experiments.
-
Dye Aggregation: At high degrees of labeling on proteins, cyanine dyes can form aggregates, which leads to fluorescence quenching and altered absorption spectra.[5] This can result in a non-linear relationship between the number of dye molecules and the fluorescence signal, affecting reproducibility.
-
Ozone Degradation: Cy5 is particularly sensitive to ozone, which can lead to rapid signal degradation, especially in microarray experiments.[] Controlling the laboratory environment is crucial for reproducible results with this dye.
Experimental Protocols
To enhance reproducibility, standardized and detailed protocols are essential. Below are protocols for common applications using cyanine dye-conjugated antibodies.
Immunofluorescence Staining Protocol
This protocol outlines the steps for staining cultured cells with a primary antibody followed by a Cy3-conjugated secondary antibody.
Detailed Steps:
-
Cell Culture and Fixation:
-
Culture cells on sterile glass coverslips to the desired confluency.
-
Wash cells gently with Phosphate-Buffered Saline (PBS).
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (this step is not necessary for cell surface targets).
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.[7]
-
-
Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in 1% BSA in PBS.
-
Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Dilute the Cy3-conjugated secondary antibody in 1% BSA in PBS.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.[7]
-
-
Mounting and Imaging:
-
Wash three times with PBS, with the final wash being for an extended period to remove all unbound antibody.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the slides using a fluorescence microscope with appropriate filter sets for Cy3 (e.g., excitation ~550 nm, emission ~570 nm).
-
Flow Cytometry Staining Protocol
This protocol describes the staining of cell surface markers for analysis by flow cytometry using a Cy5-conjugated primary antibody.
Detailed Steps:
-
Cell Preparation:
-
Prepare a single-cell suspension from your tissue or cell culture.
-
Wash the cells with cold flow cytometry staining buffer (e.g., PBS with 2% Fetal Bovine Serum).
-
Resuspend the cells to a concentration of 1 x 10⁷ cells/mL in staining buffer.
-
-
Fc Receptor Blocking:
-
(Optional but recommended) Add an Fc receptor blocking antibody to prevent non-specific binding of the primary antibody.
-
Incubate for 10-15 minutes on ice.
-
-
Antibody Staining:
-
Add the predetermined optimal amount of the Cy5-conjugated primary antibody to the cell suspension.
-
Incubate for 30 minutes on ice in the dark.[8]
-
-
Washing:
-
Add 2 mL of cold staining buffer to each tube and centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
Repeat the wash step twice.
-
-
Data Acquisition:
-
Resuspend the cell pellet in 500 µL of staining buffer.
-
Analyze the samples on a flow cytometer equipped with a laser and detector suitable for Cy5 (e.g., 633 nm or 640 nm laser excitation and a >660 nm emission filter).[9]
-
Signaling Pathway Visualization
Fluorescent probes derived from this compound are instrumental in visualizing and quantifying components of cellular signaling pathways. Below is a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is commonly studied using immunofluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ifn-y.com [ifn-y.com]
- 8. ohsu.edu [ohsu.edu]
- 9. usbio.net [usbio.net]
A Comparative Guide to 5-Methoxy-2,3,3-trimethyl-3H-indole for Researchers and Drug Development Professionals
This guide provides a detailed comparison of 5-Methoxy-2,3,3-trimethyl-3H-indole, a versatile intermediate in organic synthesis, with related indole derivatives. It includes a typical Certificate of Analysis, a comparison with potential alternatives, and detailed experimental protocols for analytical validation.
Certificate of Analysis: this compound
A Certificate of Analysis (CoA) is a critical document that ensures the identity, quality, and purity of a chemical compound. Below is a representative CoA summarizing the key quality control parameters for this compound, based on data from various suppliers.[1][2][3]
| Parameter | Specification | Typical Value |
| Appearance | Liquid, Solid, or Semi-solid | Red, viscous oil[4] |
| CAS Number | 31241-19-7 | 31241-19-7[1][5] |
| Molecular Formula | C₁₂H₁₅NO | C₁₂H₁₅NO[1][4][5] |
| Molecular Weight | 189.25 g/mol | 189.25 g/mol [1][4][5] |
| Purity (by HPLC/GC) | ≥95% | ≥98%[1] |
| Boiling Point | Not specified | 286.7±40.0 °C (Predicted)[3] |
| Storage | Store at -20°C, protect from light | Store at -20°C, in a dry, dark place[1][2] |
Comparison with Alternative Indole Derivatives
This compound is primarily used as a building block in the synthesis of more complex molecules, particularly in pharmaceutical development and for creating fluorescent dyes.[6] The selection of an indole intermediate is often dictated by the desired substitutions on the final molecule. Below is a comparison with structurally similar alternatives.
| Compound | Structure | Key Differences & Applications |
| This compound | (Target Compound) | The methoxy group at the 5-position is an electron-donating group that influences the reactivity of the indole ring. It is a common precursor for compounds targeting neurological disorders.[6] |
| 5-Methoxyindole | (Alternative 1) | Lacks the 2,3,3-trimethyl substitution, making the indole nitrogen available for different types of reactions. It is widely used in the synthesis of various biologically active compounds.[7] |
| 5,7-Dimethoxy-2,3,3-trimethyl-3H-indole | (Alternative 2) | Contains an additional methoxy group at the 7-position, which further increases the electron density of the aromatic ring and can alter the molecule's solubility and binding properties.[8] It serves as an intermediate for specialized dyes and pharmacologically active molecules.[8] |
The choice between these alternatives depends on the specific synthetic route and the desired electronic and steric properties of the final product.
Experimental Protocols for Analysis
Accurate and precise analytical methods are essential for the quality control of indole derivatives. The following protocols are based on established methods for analyzing 5-Methoxyindole and can be adapted for this compound.[9][10]
This method is suitable for routine purity analysis and quantification.
-
Sample Preparation: Dissolve the sample in methanol or acetonitrile and filter through a 0.45 µm syringe filter.[9]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]
-
Mobile Phase: A gradient elution using acetonitrile and water (containing 0.1% formic acid).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV at approximately 278 nm.[9]
-
Quantification: Use a calibration curve generated from standard solutions of known concentrations.[9]
-
GC-MS provides high sensitivity and specificity, making it ideal for identifying and quantifying the compound, especially in complex matrices.
-
Sample Preparation:
-
Chromatographic and Spectrometric Conditions:
The table below summarizes key validation parameters for the described analytical methods as per International Council for Harmonisation (ICH) guidelines.[9]
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity Range | 0.05 - 5 µg/mL | 0.05 - 2 µg/mL | 0.003 - 2 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 98 - 102% |
| Precision (%RSD) | < 5% | < 10% | < 15% |
| Specificity | Moderate | High | Very High |
Visualized Workflows
This compound can be synthesized via a modified Fischer indole synthesis. The general workflow is outlined below.
Caption: Synthesis workflow for this compound.
The choice of an analytical method depends on the specific requirements of the analysis, such as the need for high sensitivity or high throughput.
Caption: Decision tree for selecting an analytical method for indole derivatives.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | 31241-19-7 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. 2,3,3-Trimethyl-5-methoxy-3H-indole synthesis - chemicalbook [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. chemimpex.com [chemimpex.com]
- 7. prepchem.com [prepchem.com]
- 8. 5,7-Dimethoxy-2,3,3-trimethyl-3H-indole | 121807-35-0 | Benchchem [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Comparative Guide to Fluorescent Probes for Transthyretin Detection: An Evaluation of an Indole-Based Probe and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel indole-based fluorescent probe for the detection of transthyretin (TTR) with established alternative probes. The information presented is collated from peer-reviewed literature and is intended to assist researchers in selecting the most suitable probe for their experimental needs. This document outlines the performance characteristics, experimental protocols, and underlying mechanisms of these molecular tools critical in the study of diseases associated with TTR aggregation, such as transthyretin amyloidosis (ATTR).
Introduction to Transthyretin and Fluorescent Probes
Transthyretin is a homotetrameric protein found in the blood and cerebrospinal fluid, responsible for transporting thyroxine and retinol-binding protein. The dissociation of this tetramer into monomers can lead to misfolding and aggregation, forming amyloid fibrils that deposit in various tissues and cause ATTR, a progressive and often fatal disease. Fluorescent probes are invaluable for studying TTR aggregation and for the development of diagnostic and therapeutic strategies. An ideal probe exhibits high sensitivity and specificity for aggregated TTR, with a significant change in its fluorescent properties upon binding. This guide focuses on a fluorescent probe derived from a 5-methoxy-2,3,3-trimethyl-3H-indole precursor and compares its performance with three widely used classes of amyloid probes: Thioflavin T, curcumin derivatives, and stilbene-based compounds.
Performance Comparison of Fluorescent Probes for Transthyretin
The selection of a fluorescent probe is dictated by its photophysical and binding properties. The following table summarizes the key performance indicators for the indole-based probe and its alternatives. It is important to note that the experimental conditions under which these values were determined may vary between studies.
| Probe Class | Specific Probe Example | Excitation Max (λex, nm) | Emission Max (λem, nm) | Binding Affinity (Kd) to TTR | Quantum Yield (Φ) | Key Features |
| Indole-based | Indole-TTR Probe | ~450 | ~549 | 1.48 µM (for aggregated TTR) | Not Reported | High fluorescence enhancement upon binding to aggregated TTR.[1] |
| Thioflavin | Thioflavin T (ThT) | ~450 | ~482 | 5.2 µM (for TTR fibrils) | ~0.43 (when bound) | "Gold standard" for amyloid detection, significant fluorescence enhancement upon binding.[2][3][4] |
| Curcumin Derivative | CRANAD-2 | ~640 | ~715 (when bound to Aβ aggregates) | 38 nM (for Aβ aggregates) | ~0.40 (when bound to Aβ aggregates) | Near-infrared (NIR) probe, capable of penetrating the blood-brain barrier.[5][6] |
| Stilbene-based | (E)-4-(2-(naphthalen-1-yl)vinyl)benzene-1,2-diol | ~350 | ~490 (bound to native TTR), ~595 (bound to protofibrillar TTR) | 1.3 µM (for native TTR), 0.5 µM (for protofibrillar TTR) | Not Reported | Capable of spectrally discriminating between native and aggregated forms of TTR.[7] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these fluorescent probes. The following sections provide summaries of the synthesis and experimental procedures for the indole-based probe and its alternatives, as described in the cited literature.
Synthesis of this compound
This compound serves as a key precursor for the indole-based fluorescent probe.
Procedure:
-
A solution of 4-methoxyphenylhydrazine hydrochloride (2.90 mmol) and 3-methyl-2-butanone (2.90 mmol) in acetic acid (5 mL) is refluxed for 12 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting residue is diluted with dichloromethane (DCM) and washed with a saturated solution of sodium bicarbonate (NaHCO3).
-
The organic layer is dried over sodium sulfate (Na2SO4), filtered, and evaporated to yield this compound.
General Workflow for Transthyretin Detection using a Fluorescent Probe
The following diagram illustrates a typical experimental workflow for the detection of TTR aggregates using a fluorescent probe.
Caption: Experimental workflow for TTR detection with a fluorescent probe.
Protocol for TTR Detection with Indole-Based Probe
This protocol is adapted from the study that utilizes a novel indole-based probe for detecting TTR aggregates.[1]
-
Preparation of TTR Aggregates: Recombinant TTR is incubated under conditions that promote aggregation (e.g., acidic pH, elevated temperature).
-
Binding Assay: A constant concentration of aggregated TTR (e.g., 5 µM) is incubated with varying concentrations of the indole-based fluorescent probe (0-10 µM).
-
Fluorescence Measurement: The fluorescence emission spectra are recorded using a spectrofluorometer with an excitation wavelength of approximately 450 nm. The emission intensity at the maximum wavelength (around 549 nm) is plotted against the probe concentration.
-
Data Analysis: The binding affinity (Kd) is determined by fitting the fluorescence intensity data to a suitable binding equation.
Protocol for TTR Detection with Thioflavin T
Thioflavin T is a widely used probe for the detection of amyloid fibrils.
-
Preparation of TTR Fibrils: TTR is incubated under conditions that induce fibril formation.
-
ThT Assay: A solution of TTR fibrils is mixed with a solution of Thioflavin T (typically in the low micromolar range) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Fluorescence Measurement: The fluorescence is measured with excitation at approximately 450 nm and emission at around 482 nm.[2][3]
-
Quantification: The increase in fluorescence intensity is proportional to the amount of amyloid fibrils present.
Protocol for Amyloid-β Detection with CRANAD-2
CRANAD-2 is a near-infrared probe, and while much of the available data pertains to its use with amyloid-β (Aβ), the principles are applicable to other amyloid proteins.[6]
-
Preparation of Aggregates: Aβ peptides are aggregated in a suitable buffer (e.g., PBS, pH 7.4).
-
Binding Assay: A solution of Aβ aggregates is incubated with CRANAD-2.
-
Fluorescence Measurement: The fluorescence intensity is measured with excitation around 640 nm and emission around 715 nm. A significant increase in fluorescence and a blue shift in the emission spectrum are observed upon binding.[6]
-
In Vivo Imaging (optional): For animal studies, CRANAD-2 can be administered intravenously, and fluorescence in the brain can be monitored using appropriate imaging systems.
Protocol for TTR Detection with Stilbene-Based Probes
Stilbene-based probes can differentiate between native and aggregated TTR.[7]
-
Sample Preparation: Solutions of both native and protofibrillar TTR are prepared.
-
Binding and Fluorescence Measurement: The stilbene probe is added to the TTR solutions, and fluorescence emission spectra are recorded.
-
Spectral Analysis: The emission spectra for the probe bound to native TTR (e.g., ~490 nm) and protofibrillar TTR (e.g., ~595 nm) are analyzed to distinguish between the two forms.[7]
Signaling Pathways and Mechanisms
The fluorescence of these probes is typically quenched in aqueous solution due to internal rotation or other non-radiative decay pathways. Upon binding to the hydrophobic pockets of aggregated proteins like TTR, this internal motion is restricted, leading to a significant enhancement of the fluorescence quantum yield.
Caption: Mechanism of fluorescence enhancement upon probe binding to TTR.
Conclusion
The selection of a fluorescent probe for transthyretin detection is a critical decision in experimental design. The novel indole-based probe demonstrates promising characteristics with a significant fluorescence enhancement upon binding to aggregated TTR. Thioflavin T remains a reliable and widely used standard, particularly for in vitro fibril detection. Curcumin derivatives like CRANAD-2 offer the advantage of near-infrared fluorescence, making them suitable for in vivo imaging applications. Stilbene-based probes provide a unique capability to distinguish between different conformational states of TTR, which is valuable for studying the early stages of aggregation.
Researchers should consider the specific requirements of their study, including the desired sensitivity, the need for in vivo imaging, and the importance of distinguishing between different TTR species, when choosing the most appropriate fluorescent probe. The experimental protocols and comparative data presented in this guide serve as a valuable resource for making an informed decision.
References
- 1. Detection of TTR Amyloid in the Conjunctiva Using a Novel Fluorescent Ocular Tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding mode of Thioflavin T and other molecular probes in the context of amyloid fibrils—current status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioflavin T | AAT Bioquest [aatbio.com]
- 4. Thioflavin T | Fluorescent Amyloid B Probes: R&D Systems [rndsystems.com]
- 5. CRANAD 2 | Fluorescent Amyloid β Probes | Tocris Bioscience [tocris.com]
- 6. Design, synthesis, and testing of difluoroboron derivatized curcumins as near infrared probes for in vivo detection of amyloid-β deposits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel trans-Stilbene-based Fluorophores as Probes for Spectral Discrimination of Native and Protofibrillar Transthyretin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 5-Methoxy-2,3,3-trimethyl-3H-indole: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 5-Methoxy-2,3,3-trimethyl-3H-indole, ensuring compliance with safety protocols and minimizing environmental impact.
Hazard Profile and Safety Summary
This compound is classified with specific health hazards.[1] Understanding these is critical for safe handling during the disposal process. Personal protective equipment (PPE) is mandatory to mitigate risks of exposure.
| Hazard Classification & Handling Recommendations | |
| Health Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1][2] |
| Precautionary Statements | Avoid breathing dust/fume/gas/mist/vapours/spray (P261).[1] Wear protective gloves/protective clothing/eye protection/face protection (P280).[1] If inhaled, remove to fresh air.[3] If on skin, wash with plenty of soap and water.[1] If in eyes, rinse cautiously with water for several minutes.[1] |
| Storage | Keep in a dark place, sealed in dry conditions, and stored in a freezer under -20°C.[2] |
| Incompatible Materials | Strong oxidizing agents.[4] |
Disposal Protocol
The primary recommended method for the disposal of this compound is through incineration by a licensed waste disposal service.[1] Adherence to local, state, and federal regulations is paramount.
Step-by-Step Disposal Procedure:
-
Preparation:
-
Solubilization:
-
Carefully dissolve or mix the this compound waste with a combustible solvent. The choice of solvent should be compatible with the chemical and the incinerator's requirements.
-
-
Containment and Labeling:
-
Transfer the resulting solution into a designated, properly sealed, and clearly labeled waste container.
-
The label should include the chemical name ("this compound solution"), the solvent used, and appropriate hazard symbols (e.g., irritant, flammable).
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated, secure area for chemical waste, away from incompatible materials.[4]
-
-
Arrangement for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and incineration.
-
Provide the waste manifest with accurate information about the contents of the container.
-
Important Considerations:
-
Do Not Dispose Down the Drain: This chemical should not be allowed to enter surface water or drains.[1]
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent material (e.g., sand, silica gel).[4] Collect the contaminated material in a suitable, closed container for disposal.[1][4] Ventilate the area thoroughly.[1]
-
Contaminated Materials: Any materials that come into contact with this compound, such as gloves, weighing paper, or absorbent pads, should be collected in a sealed bag or container and disposed of as chemical waste.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 5-Methoxy-2,3,3-trimethyl-3H-indole
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of 5-Methoxy-2,3,3-trimethyl-3H-indole. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and build confidence in chemical handling.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with specific health hazards that necessitate the use of appropriate personal protective equipment. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1]
Summary of Hazard Information:
| Hazard Statement | Classification | Precautionary Statement |
| H315: Causes skin irritation | Skin Irritation (Category 2) | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| H319: Causes serious eye irritation | Serious Eye Irritation (Category 2) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |
Recommended Personal Protective Equipment (PPE):
A thorough risk assessment should precede the handling of this chemical. The following PPE is mandatory to mitigate exposure risks.
| Protection Type | Recommended PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes of hazardous chemicals and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling. |
| Body Protection | Laboratory coat or chemical-resistant apron. | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Recommended when handling the powder outside of a chemical fume hood to prevent inhalation of airborne particles.[1] |
| Foot Protection | Closed-toe shoes. | To protect feet from spills. |
Detailed Experimental Protocol: Synthesis of this compound
The following protocol is based on the Fischer indole synthesis method and outlines the preparation of this compound.
Materials:
-
4-methoxy-phenylhydrazine hydrochloride
-
Isopropyl methyl ketone
-
Glacial acetic acid
-
1 M Sodium Carbonate (Na₂CO₃) solution
-
Chloroform (CHCl₃)
-
Magnesium Sulfate (MgSO₄)
-
Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-methoxy-phenylhydrazine hydrochloride (1.62 mmol) and isopropyl methyl ketone (1.62 mmol) to 10 mL of glacial acetic acid.
-
Reflux: Heat the mixture to reflux and maintain stirring for 10 hours.
-
Neutralization: After cooling the reaction mixture to room temperature, carefully neutralize it with a 1 M solution of sodium carbonate.
-
Extraction: Dilute the neutralized mixture with 100 mL of water and extract the product with chloroform (3 x 100 mL) using a separatory funnel.
-
Drying and Evaporation: Combine the organic layers and dry over magnesium sulfate. Remove the solvent by means of a rotary evaporator to yield this compound as a red, viscous oil.
Caption: Synthesis workflow for this compound.
Operational Plan: Step-by-Step Handling Procedures
A. Weighing and Dispensing:
-
Preparation: Conduct all weighing and dispensing of solid this compound within a chemical fume hood to minimize inhalation exposure.
-
Tare Container: Place a suitable weighing container (e.g., weigh boat, beaker) on the analytical balance and tare to zero.
-
Transfer: Using a clean spatula, carefully transfer the desired amount of the chemical to the container. Avoid creating dust.
-
Cleaning: After weighing, decontaminate the spatula and the weighing area.
B. Solution Preparation:
-
Solvent Addition: In a fume hood, place the vessel containing the weighed solid. Slowly add the desired solvent to the solid to avoid splashing.
-
Dissolution: If necessary, gently stir or agitate the mixture to ensure complete dissolution.
C. Spill Cleanup:
-
Evacuate and Ventilate: In the event of a spill, evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Containment: For solid spills, carefully cover the material with a damp paper towel to avoid generating dust. For liquid spills, contain the spill using absorbent materials.
-
Cleanup: Wearing appropriate PPE, collect the spilled material and any contaminated absorbents into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
A. Waste Segregation and Collection:
-
Solid Waste: Collect unused solid chemical, contaminated weighing paper, gloves, and other disposable lab supplies in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: Collect solutions containing the compound in a separate, labeled container for liquid hazardous waste. Do not mix with incompatible waste streams.
-
Sharps Waste: Any contaminated sharps (e.g., broken glass) must be placed in a designated sharps container.
B. Storage and Disposal:
-
Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
Ensure all waste containers are tightly sealed when not in use.
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.
Caption: Hazardous waste disposal workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
